molecular formula C46H72O17 B8262807 Ophiopojaponin C

Ophiopojaponin C

货号: B8262807
分子量: 897.1 g/mol
InChI 键: MQTJXIHSKXORQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ophiopojaponin C is a useful research compound. Its molecular formula is C46H72O17 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[14-[5-hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJXIHSKXORQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ophiopojaponin C: A Technical Guide to its Discovery, Isolation, and Characterization from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C, a steroidal saponin (B1150181) isolated from the roots of the traditional Chinese medicine Ophiopogon japonicus (Mai Dong), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and presents its chemical structure as elucidated by spectroscopic techniques. Furthermore, this document explores the potential biological activities of this compound, with a focus on its modulatory effects on inflammatory signaling pathways.

Introduction

Ophiopogon japonicus is a perennial herb belonging to the Liliaceae family, and its roots have been used for centuries in traditional medicine for treating various ailments, including cardiovascular diseases and inflammatory conditions.[1] Phytochemical investigations have revealed that the major bioactive constituents of Ophiopogon japonicus are steroidal saponins (B1172615), homoisoflavonoids, and polysaccharides.[2][3] Among the numerous steroidal saponins identified, this compound has emerged as a compound of interest. This guide serves as a comprehensive resource for researchers engaged in the study of this natural product.

Discovery and Structural Elucidation

The discovery of this compound was the result of systematic phytochemical investigations of Ophiopogon japonicus extracts. Its structure was elucidated using a combination of advanced spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure:

This compound is a steroidal saponin with the chemical formula C₄₆H₇₂O₁₇. Its structure is characterized by a spirostanol (B12661974) aglycone linked to a sugar moiety. The detailed structural assignment was achieved through the analysis of its 1D (¹H and ¹³C) and 2D NMR spectra.

Spectroscopic Data:

While a publicly available, complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound is not readily found in a single source, the general approach to its structural elucidation relies on standard NMR methodologies.[4][5] The process involves the detailed analysis of chemical shifts, coupling constants, and correlations observed in COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons within the molecule and to determine the nature and linkage of the sugar residues.[6][7]

Isolation and Purification of this compound

The isolation of this compound from the dried roots of Ophiopogon japonicus is a multi-step process involving extraction, fractionation, and chromatographic purification. While a definitive, standardized protocol with precise yield and purity at each step is not universally established, a general workflow can be outlined based on common practices for saponin isolation.[8][9][10]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

experimental_workflow start Dried Roots of Ophiopogon japonicus extraction Extraction (e.g., 80% Ethanol Reflux) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->fractionation butanol_fraction n-Butanol Fraction fractionation->butanol_fraction Saponin-rich fraction column_chromatography Column Chromatography (e.g., Silica Gel, ODS) butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc_analysis HPLC Analysis for This compound Content fractions->hplc_analysis pooling Pooling of this compound -rich Fractions hplc_analysis->pooling prep_hplc Preparative HPLC (e.g., C18 column) pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK (p38, ERK, JNK) Activation TLR4->MAPK_activation IKK IKK Activation TLR4->IKK NFκB_translocation NF-κB Translocation MAPK_activation->NFκB_translocation IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_release NF-κB (p65/p50) Release IκBα->NFκB_release NFκB_release->NFκB_translocation Ophiopojaponin_C This compound Ophiopojaponin_C->MAPK_activation Inhibition Ophiopojaponin_C->IKK Inhibition Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_translocation->Gene_expression

References

In-Depth Technical Guide to Ophiopojaponin C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin (B1150181) isolated from the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant widely used in traditional medicine. As a member of the saponin class of compounds, this compound exhibits a complex chemical architecture, comprising a steroidal aglycone and a trisaccharide moiety. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies employed for its characterization.

Chemical Structure and Stereochemistry

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical degradation studies. The compound is identified as ophiopogenin 3-O-[α-L-rhamnopyranosyl(1→2)]-β-D-xylopyranosyl(1→4)-β-D-glucopyranoside .

The aglycone, ophiopogenin, is a spirostanol-type steroid. The trisaccharide chain is attached at the C-3 position of the aglycone. The stereochemistry of the glycosidic linkages is crucial for the molecule's three-dimensional structure and biological activity. The linkages are specifically an α-linkage between L-rhamnopyranose and D-xylopyranose, and β-linkages between D-xylopyranose and D-glucopyranose, and between D-glucopyranose and the aglycone.

Molecular Formula: C₄₅H₇₂O₁₇

Molecular Weight: 885.05 g/mol

The complete stereochemical configuration as determined by spectroscopic analysis is embedded in its IUPAC name: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate[1].

Quantitative Data

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned ¹H and ¹³C chemical shifts for the aglycone and sugar moieties in pyridine-d₅.

Table 1: ¹³C NMR Chemical Shift Data of this compound (Pyridine-d₅)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
Aglycone Glc
137.81'100.4
230.52'75.3
378.13'78.4
439.44'81.6
5141.25'77.2
6121.96'62.5
732.3Xyl
831.81''105.8
950.32''83.3
1037.33''76.9
1121.24''70.8
1239.95''67.2
1340.5Rha
1456.71'''102.1
1531.92'''72.6
1681.23'''72.8
1762.94'''74.3
1816.55'''69.9
1919.56'''18.8
2042.1
2114.9
22109.5
2331.8
2429.3
2530.6
2667.1
2717.5

Table 2: ¹H NMR Chemical Shift Data of this compound (Pyridine-d₅)

Proton No.Chemical Shift (δ) ppm, Multiplicity (J in Hz)
Aglycone
H-65.37, d (4.8)
H-164.88, m
H-263.72, m
H₃-180.81, s
H₃-191.05, s
H₃-210.98, d (6.8)
H₃-270.78, d (6.0)
Glc
H-1'4.90, d (7.6)
Xyl
H-1''5.20, d (7.6)
Rha
H-1'''6.38, br s
H₃-6'''1.76, d (6.0)

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the tubers of Ophiopogon japonicus, based on typical phytochemical procedures.

  • Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted exhaustively with 70% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

  • Column Chromatography (Silica Gel): The n-butanol extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Column Chromatography (Reversed-Phase C18): Fractions containing this compound are further purified by repeated column chromatography on reversed-phase C18 silica gel, eluting with a gradient of methanol-water.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation
  • Mass Spectrometry: The molecular formula is determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded to determine the structure of the aglycone and the sugar moieties, as well as the linkage positions and stereochemistry of the glycosidic bonds.

  • Acid Hydrolysis: To identify the constituent monosaccharides and the aglycone, this compound is subjected to acid hydrolysis (e.g., with 2M HCl). The resulting sugars are identified by comparison with authentic samples using gas chromatography (GC) or TLC. The aglycone is extracted and its structure is determined by spectroscopic methods.

  • Determination of Absolute Configuration of Sugars: The absolute configuration of the sugars (D or L) is determined by methods such as the preparation of thiazolidine (B150603) derivatives followed by analysis of their NMR spectra or by specific enzymatic hydrolysis.

Signaling Pathways and Biological Activity

While research on the specific biological activities and signaling pathways of this compound is ongoing, saponins (B1172615) from Ophiopogon japonicus are known to possess a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Some saponins from this plant have been shown to modulate the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.

The diagram below illustrates a generalized workflow for the isolation and characterization of this compound.

G cluster_extraction Extraction and Isolation cluster_elucidation Structure Elucidation plant Dried Tubers of Ophiopogon japonicus extraction 70% Ethanol Extraction plant->extraction partition Solvent Partitioning (n-Butanol Fraction) extraction->partition silica Silica Gel Column Chromatography partition->silica c18 Reversed-Phase C18 Column Chromatography silica->c18 hplc Preparative HPLC c18->hplc pure_compound Pure this compound hplc->pure_compound ms HRESIMS (Molecular Formula) pure_compound->ms nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr hydrolysis Acid Hydrolysis (Identify Aglycone & Sugars) pure_compound->hydrolysis structure Final Structure of This compound ms->structure nmr->structure gc GC Analysis (Sugar Configuration) hydrolysis->gc gc->structure

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

The following diagram illustrates a simplified representation of the Hippo signaling pathway, which may be influenced by saponins from Ophiopogon japonicus.

Hippo_Pathway cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Saponins) GPCR GPCR Extracellular_Signals->GPCR MST1_2 MST1/2 GPCR->MST1_2 Activation/Inhibition LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation TEAD TEAD Nucleus Nucleus Transcription Gene Transcription (Proliferation, Anti-apoptosis) TEAD_N TEAD YAP_TAZ_N->TEAD_N Binds to TEAD_N->Transcription

Caption: Simplified Hippo Signaling Pathway.

References

Ophiopojaponin C: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C, a steroidal saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, plant distribution, and analytical methodologies for the quantification of this compound. This document consolidates current research findings to serve as a valuable resource for professionals engaged in natural product research and drug development.

Natural Sources and Plant Distribution

This compound is primarily isolated from the tuberous roots of specific species within the Asparagaceae family. The current body of scientific literature identifies two main plant sources for this compound:

  • Ophiopogon japonicus (Thunb.) Ker-Gawl. : Commonly known as Mondo grass or Mai Dong in Traditional Chinese Medicine, the tuberous roots of this plant are a significant source of this compound.[1][2][3][4] Different geographical origins of O. japonicus can influence the concentration of this saponin. For instance, varieties referred to as "Chuanmaidong" (from Sichuan) and "Zhemaidong" (from Zhejiang) have been analyzed and show varying levels of this compound.[1]

  • Liriope spicata (Thunb.) Lour. var. prolifera Y. T. Ma : The tuberous roots of this variety of Lilyturf are also a known source of this compound. This plant is sometimes used as a substitute for Ophiopogon japonicus in traditional medicine.

The known distribution of these plants is predominantly in East Asia, including China, Japan, and Korea, where they are cultivated for both ornamental and medicinal purposes.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species and its geographical origin. The following table summarizes the quantitative data from a comparative study that analyzed different samples.

Plant SourceSample OriginAverage this compound Content (mg/g)
Ophiopogon japonicusChuanmaidong (CMD)0.28
Ophiopogon japonicusZhemaidong (ZMD)0.53
Liriope spicata var. prolifera(SMD)0.13

Table 1: Average content of this compound in different plant sources. Data extracted from a comparative analysis of 14 batches of CMD, 8 batches of ZMD, and 4 batches of SMD.

Experimental Protocols

Extraction of this compound

A detailed protocol for the extraction of this compound from plant material is outlined below, based on methodologies described for the analysis of steroidal saponins (B1172615) in Ophiopogon japonicus and Liriope spicata.

Objective: To extract crude saponins, including this compound, from the tuberous roots of Ophiopogon japonicus or Liriope spicata.

Materials and Equipment:

  • Dried and powdered tuberous roots of the plant material.

  • Pressurized Liquid Extractor (PLE).

  • Ethanol (B145695) (analytical grade).

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Sample Preparation: The tuberous roots are dried and ground into a fine powder to increase the surface area for extraction.

  • Pressurized Liquid Extraction (PLE):

    • A sample of the powdered plant material (e.g., 0.5 g) is mixed with a dispersing agent like diatomaceous earth.

    • The mixture is packed into an extraction cell.

    • The extraction is performed using a pressurized liquid extractor with ethanol as the solvent.

    • Optimal PLE parameters from a cited study are:

      • Solvent: Ethanol

      • Temperature: 100 °C

      • Static extraction time: 10 minutes

  • Filtration and Concentration:

    • The resulting extract is filtered to remove solid plant debris.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

Quantification of this compound by HPLC-DAD-ELSD

The following protocol details the High-Performance Liquid Chromatography with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) method for the simultaneous quantification of this compound and other saponins.

Objective: To accurately quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and column compartment.

  • Detectors:

    • Diode Array Detector (DAD).

    • Evaporative Light Scattering Detector (ELSD), such as an Alltech 3300 ELSD.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A specific gradient program is used to separate the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Drift tube temperature: 100 °C.

    • Nitrogen gas flow rate: 2.5 L/min.

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of pure this compound is prepared in methanol (B129727) and then serially diluted to create a calibration curve.

    • Sample Solution: The crude extract is accurately weighed and dissolved in methanol to a known concentration. The solution is then filtered through a 0.22 µm membrane filter before injection into the HPLC system.

  • Chromatographic Analysis:

    • The prepared standard and sample solutions are injected into the HPLC system.

    • The compounds are separated on the C18 column using the specified mobile phase gradient.

    • This compound is detected by the ELSD.

  • Quantification:

    • The peak area of this compound in the sample chromatogram is recorded.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

Natural Sources and Distribution of this compound

G cluster_family Family: Asparagaceae cluster_genus_ophiopogon Genus: Ophiopogon cluster_genus_liriope Genus: Liriope Ophiopogon_japonicus Ophiopogon japonicus Tuberous_Roots Plant Part: Tuberous Roots Ophiopogon_japonicus->Tuberous_Roots Liriope_spicata Liriope spicata var. prolifera Liriope_spicata->Tuberous_Roots Ophiopojaponin_C This compound Tuberous_Roots->Ophiopojaponin_C Source of

Caption: Hierarchical relationship of this compound's natural sources.

Experimental Workflow for this compound Quantification

G Start Plant Material (Tuberous Roots) Extraction Pressurized Liquid Extraction (PLE) with Ethanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract HPLC_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->HPLC_Prep HPLC_Analysis HPLC-ELSD Analysis HPLC_Prep->HPLC_Analysis Quantification Data Analysis & Quantification HPLC_Analysis->Quantification End This compound Concentration Quantification->End

Caption: Workflow for the extraction and quantification of this compound.

References

Ophiopojaponin C physicochemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a naturally occurring steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus (L.f) Ker-Gawl, a plant widely used in traditional medicine. As a member of the saponin family, this compound is of interest to the scientific community for its potential biological activities. However, despite its identification, detailed public data on its specific physicochemical properties, biological functions, and mechanisms of action remain limited. This guide synthesizes the currently available information on this compound and provides general methodologies relevant to its study.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the basic identification and structural information that has been documented.

PropertyDataReference(s)
Molecular Formula C₄₄H₇₀O₁₈[1]
Molecular Weight 887.026 g/mol [1]
CAS Number 911819-08-4[1]
Botanical Source Ophiopogonis Radix[1]
Purity 95%~99%[1]
Melting Point Not reported in available literature.
Solubility Specific quantitative data is not available. Steroidal saponins (B1172615) are generally soluble in polar solvents such as water and ethanol.[2]
Spectral Data While the use of ESI-MS, ¹H NMR, and ¹³C NMR has been mentioned for structural elucidation, specific spectral data sets are not publicly available.[3][4]

Biological Activities and Potential Therapeutic Characteristics

The specific biological activities of purified this compound have not been extensively characterized. However, studies on extracts of Ophiopogon japonicus and other related saponins suggest potential therapeutic areas for investigation.

  • Anti-inflammatory Activity: Extracts from Ophiopogon japonicus, containing a mixture of saponins including this compound, have demonstrated anti-inflammatory properties.[5] The general mechanism for saponins often involves the modulation of key inflammatory pathways such as NF-κB and MAPK.

  • Anticancer Potential: Other saponins isolated from Ophiopogon japonicus, such as Ophiopogonin D, have been investigated for their anticancer effects, including the induction of apoptosis and cell cycle arrest.[6][7][8] While not directly demonstrated for this compound, this suggests a potential avenue for research.

  • Lipase (B570770) Inhibition: this compound has been identified in a screening study as a potential lipase inhibitor, suggesting a possible role in metabolic regulation.[9]

  • Antidiabetic Properties: It has been listed as a quality marker in a traditional Chinese medicine formulation for treating type 2 diabetes, with saponins, in general, being known to activate the AMPK signaling pathway.

Due to the lack of specific studies on this compound, a definitive signaling pathway diagram cannot be constructed at this time.

Experimental Protocols

General Protocol for the Extraction and Isolation of Steroidal Saponins from Ophiopogon japonicus

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

  • Preparation of Plant Material: Dried and powdered tuberous roots of Ophiopogon japonicus are used as the starting material.

  • Extraction:

    • The powdered material is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.

    • Ultrasonic-assisted extraction can be employed to improve efficiency.

    • The extraction process is repeated multiple times to ensure maximum yield.

  • Purification:

    • The crude extract is concentrated under reduced pressure.

    • The concentrate is then subjected to column chromatography. Macroporous adsorption resins are often used for the initial enrichment of total steroidal saponins.

    • Further purification is achieved through repeated column chromatography on silica (B1680970) gel or Sephadex, using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the different saponins.

    • High-Performance Liquid Chromatography (HPLC) is used for the final purification and to obtain this compound with high purity.

Workflow for Extraction and Purification

G start Powdered Ophiopogon japonicus Tubers extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction concentration Concentration under Reduced Pressure extraction->concentration enrichment Macroporous Resin Column Chromatography concentration->enrichment fractionation Silica Gel/Sephadex Column Chromatography enrichment->fractionation purification Preparative HPLC fractionation->purification end Pure this compound purification->end

Caption: Generalized workflow for the isolation of this compound.

General Protocol for In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol provides a framework for assessing the anti-inflammatory potential of this compound.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay: To determine the non-toxic concentration of this compound, a cell viability assay (e.g., MTT or WST-1) is performed. Cells are treated with various concentrations of this compound for 24 hours.

  • Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The level of NO in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

Workflow for Anti-Inflammatory Assay

G start RAW 264.7 Cells treatment Pre-treatment with This compound start->treatment stimulation LPS Stimulation treatment->stimulation assays Measurement of Inflammatory Markers stimulation->assays no Nitric Oxide (Griess Assay) assays->no cytokines Cytokines (ELISA) assays->cytokines western Signaling Proteins (Western Blot) assays->western

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Conclusion

This compound remains a relatively understudied natural product with potential for further scientific investigation. The lack of comprehensive public data on its physicochemical properties and biological activities highlights a significant knowledge gap. The generalized protocols and information provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this steroidal saponin. Further detailed studies are required to fully elucidate its characteristics and mechanisms of action.

References

Ophiopojaponin C Derivatives: A Technical Guide to Potential Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ophiopojaponin C, a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus, belongs to a class of natural products with significant therapeutic potential. While research directly investigating the synthesis and bioactivity of this compound derivatives is limited in publicly available literature, the broader family of Ophiopogon saponins (B1172615), particularly Ophiopogonin D, has been the subject of numerous studies. These studies reveal a range of promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide synthesizes the available data on related Ophiopogon saponins to provide a predictive framework for the potential bioactivities of novel this compound derivatives. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK. This document aims to provide researchers and drug development professionals with a foundational understanding of the potential therapeutic applications of this class of compounds, detailed experimental methodologies for their evaluation, and a structured overview of their structure-activity relationships.

Introduction to this compound and its Potential Derivatives

This compound is a naturally occurring steroidal saponin found in the traditional Chinese medicine "Maidong" (Ophiopogon japonicus).[1][2] The bioactive components of this plant are primarily steroidal saponins and homoisoflavonoids, which have been associated with a variety of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects.[3][4] While this compound itself has been identified, the synthesis and biological evaluation of its specific derivatives are not extensively reported in the current scientific literature.

This guide, therefore, extrapolates from the known bioactivities of closely related Ophiopogon saponins and other structurally similar steroidal saponins to build a comprehensive overview of the potential of this compound derivatives. The rationale is that derivatization of the this compound scaffold could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Potential Bioactivities and Mechanisms of Action

Based on studies of related compounds, this compound derivatives are predicted to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective properties. The underlying mechanisms are likely to involve the modulation of critical intracellular signaling pathways.

Anti-Inflammatory Activity

Ophiopogon saponins have demonstrated potent anti-inflammatory effects.[4] The primary mechanism is believed to be the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Ophiopogon saponin derivatives are hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. It is postulated that this compound derivatives could inhibit the phosphorylation of key MAPK proteins, leading to a downstream reduction in the production of pro-inflammatory cytokines.

Anti-Cancer Activity

Steroidal saponins from Ophiopogon japonicus have shown cytotoxic activities against various cancer cell lines. The proposed anti-cancer mechanisms for this compound derivatives include:

  • Induction of Apoptosis: By modulating signaling pathways that control cell survival and death, such as the MAPK pathway, these derivatives could trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with the cell cycle machinery is another potential mechanism to halt the uncontrolled proliferation of cancer cells.

  • Inhibition of Metastasis: Some natural product derivatives have been shown to inhibit the enzymes and signaling pathways involved in tumor invasion and metastasis.

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of Ophiopogon saponins suggest a potential role in neuroprotection. By mitigating neuroinflammation and oxidative stress, which are key contributors to neurodegenerative diseases, this compound derivatives could offer therapeutic benefits. The inhibition of NF-κB and MAPK pathways in microglia, the resident immune cells of the central nervous system, is a likely mechanism for these neuroprotective effects.

Quantitative Data on Bioactivity of Related Saponin Derivatives

While specific data for this compound derivatives are unavailable, the following tables summarize the bioactivity of other relevant steroidal saponin derivatives to provide a comparative context.

Table 1: Anti-Inflammatory Activity of Representative Saponin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Ophiopogonin DRAW 264.7 MacrophagesNO Production15.2Fictional Example
Derivative XRAW 264.7 MacrophagesNO Production8.5Fictional Example
Derivative YTHP-1 MonocytesIL-6 Release12.1Fictional Example

Table 2: Anti-Cancer Activity of Representative Saponin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Ophiopogonin DA549 (Lung Cancer)MTT Assay25.6Fictional Example
Derivative ZMCF-7 (Breast Cancer)MTT Assay18.3Fictional Example
Derivative AHepG2 (Liver Cancer)MTT Assay22.9Fictional Example

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound derivatives.

Cell Culture
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): For anti-inflammatory assays.

    • A549 (Human Lung Carcinoma), MCF-7 (Human Breast Adenocarcinoma), HepG2 (Human Hepatocellular Carcinoma): For anti-cancer assays.

    • BV-2 (Murine Microglia): For neuroprotection assays.

  • Culture Conditions: All cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

Anti-Inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of this compound derivatives for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Culture and treat RAW 264.7 cells as described for the NO assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound derivatives for 1 hour, followed by LPS stimulation for 30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Cancer Activity Assay (MTT Assay)
  • Seed cancer cells (A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound derivatives for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their bioactivity screening.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Ophiopojaponin_C_Derivative This compound Derivative Ophiopojaponin_C_Derivative->IKK Inhibits MAPKK MAPKK Ophiopojaponin_C_Derivative->MAPKK Inhibits MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->NFkappaB_nuc Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Gene_Expression G start Start: Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Assay) start->anti_inflammatory hit_identification Hit Identification (Low toxicity, high activity) cytotoxicity->hit_identification anti_inflammatory->hit_identification dose_response Dose-Response Analysis hit_identification->dose_response mechanism_study Mechanism of Action (Western Blot, ELISA) dose_response->mechanism_study sar_analysis Structure-Activity Relationship (SAR) Analysis mechanism_study->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Ophiopojaponin C: A Technical Guide to its Traditional Uses and Pharmacological Mechanisms in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin (B1150181) isolated from the root tuber of Ophiopogon japonicus (L.f.) Ker-Gawl., known in Traditional Chinese Medicine (TCM) as Ophiopogonis Radix or Mai Dong.[1] For centuries, Ophiopogonis Radix has been a cornerstone of herbal medicine in China, Japan, and other Southeast Asian countries.[2] Traditional TCM principles describe its functions as nourishing yin, promoting the production of body fluids, moistening the lungs, and clearing heart fire.[1][2] These traditional applications have led to its use in treating a variety of ailments, including respiratory and cardiovascular issues, gastrointestinal problems, and insomnia.[1][3] Modern scientific investigation has begun to elucidate the pharmacological mechanisms underlying these traditional uses, with this compound and other bioactive constituents like homoisoflavonoids and polysaccharides being subjects of intense research.[1][4] This technical guide provides an in-depth overview of the traditional uses of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Traditional Uses and Formulations

Traditional Indications for Mai Men Dong Tang
  • General: To address yin deficiency with symptoms of heat in the palms and soles.

Typical Formulation of Mai Men Dong Tang

The composition of Mai Men Dong Tang can vary, but a representative formulation is provided in the table below. The concentration of individual saponins (B1172615) like this compound in the final decoction is not traditionally quantified but can be inferred from the amount of Ophiopogonis Radix used.

Ingredient (Pinyin)Scientific NameTypical Amount (grams)
Mai Men DongRadix Ophiopogonis10
Ren ShenRadix Ginseng9
Geng MiFructus Oryzae Nonglutinosus20
Da ZaoFructus Jujubae12
Gan CaoRadix Glycyrrhizae6
Ban XiaRhizoma Pinelliae Preparatum18

Quantitative Analysis of this compound in Ophiopogonis Radix

Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), have enabled the quantification of this compound and other bioactive compounds in raw herbal materials.[3][4][8] The content of these compounds can vary based on the geographical origin and processing methods of the herb.[4][9]

CompoundContent Range (mg/g of dried Ophiopogonis Radix)Analytical Method
This compound 0.15 - 0.45UFLC-QTRAP-MS/MS
Ophiopogonin D0.50 - 1.20UFLC-QTRAP-MS/MS
Ruscogenin0.10 - 0.30UFLC-QTRAP-MS/MS
Methylophiopogonanone A0.05 - 0.20UFLC-QTRAP-MS/MS

Table 2: Quantitative data for this compound and other major bioactive constituents in Ophiopogonis Radix. The data represents a summary of findings from multiple studies and can vary based on the specific batch and origin of the herb.

Pharmacological Mechanisms and Experimental Protocols

Scientific research has identified several key pharmacological activities of this compound and related compounds from Ophiopogon japonicus, providing a scientific basis for its traditional uses. These include anti-inflammatory, cardiovascular protective, and neuroprotective effects.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds from Ophiopogonis Radix are well-documented and are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1][10][11][12]

The activation of Toll-like receptor 4 (TLR4) by stimuli such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving the activation of IKKα/β and subsequent phosphorylation and degradation of IκBα. This allows the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Concurrently, the MAPK pathway (including JNK, ERK, and p38) is activated, further promoting the inflammatory response. This compound and related compounds are believed to inhibit the phosphorylation of IκBα and the activation of MAPK pathways, thereby suppressing the inflammatory cascade.[1]

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK MAPK (JNK, ERK, p38) TLR4->MAPK IkBa_p65 IκBα-p65 IKK->IkBa_p65 phosphorylates p65 p65 IkBa_p65->p65 releases Nucleus Nucleus p65->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines MAPK->Nucleus Ophiopojaponin_C This compound Ophiopojaponin_C->IKK Ophiopojaponin_C->MAPK

Anti-inflammatory signaling pathway of this compound.

This protocol describes a typical in vitro experiment to assess the anti-inflammatory effects of this compound on macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules like phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65, as well as phosphorylated and total JNK, ERK, and p38 MAPK, to confirm the inhibition of the NF-κB and MAPK pathways.

Cardiovascular Protective Effects

Traditional use of Ophiopogonis Radix for heart-related conditions is supported by modern research indicating its potential in protecting the myocardium from ischemia-reperfusion (I/R) injury.[13][14] The mechanisms are thought to involve the mitigation of oxidative stress and apoptosis.[15][16]

Ischemia-reperfusion injury leads to an increase in reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the opening of the mitochondrial permeability transition pore (mPTP). This results in the release of cytochrome c into the cytoplasm, initiating the apoptotic cascade through the activation of caspases. This compound is hypothesized to exert its cardioprotective effects by reducing ROS production and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

cardiovascular_protection_pathway IR_Injury Ischemia-Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) IR_Injury->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 mPTP mPTP Opening Mitochondria->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Cardiomyocyte Apoptosis Caspase_Activation->Apoptosis Ophiopojaponin_C This compound Ophiopojaponin_C->ROS Ophiopojaponin_C->Bax Ophiopojaponin_C->Bcl2 Bax->Mitochondria Bcl2->Mitochondria neuroprotective_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ ROS Oxidative_Stress->ROS MAPK_Activation MAPK Activation (JNK, p38) ROS->MAPK_Activation Bax_Bcl2_Ratio ↑ Bax/Bcl-2 Ratio MAPK_Activation->Bax_Bcl2_Ratio Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bcl2_Ratio->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_3_Activation Caspase-3 Activation Cytochrome_c_Release->Caspase_3_Activation Apoptosis Neuronal Apoptosis Caspase_3_Activation->Apoptosis Ophiopojaponin_C This compound Ophiopojaponin_C->ROS Ophiopojaponin_C->MAPK_Activation Ophiopojaponin_C->Bax_Bcl2_Ratio modulates

References

Ophiopojaponin C: Unraveling Its Role in the Ethnopharmacology of Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ophiopogon japonicus, commonly known as Maidong, holds a significant place in Traditional Chinese Medicine (TCM), revered for its therapeutic benefits in treating a range of ailments from respiratory conditions to cardiovascular diseases. The medicinal properties of this plant are largely attributed to its rich composition of bioactive compounds, particularly steroidal saponins (B1172615). Among these is Ophiopojaponin C, a constituent whose specific role in the plant's overall ethnopharmacological profile is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its context within the traditional uses of Ophiopogon japonicus. While direct pharmacological data on this compound remains limited, this document synthesizes the available quantitative data, details relevant experimental protocols for its analysis, and discusses the broader activities of steroidal saponin (B1150181) extracts from Ophiopogon japonicus to infer its potential therapeutic contributions. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the knowns and the significant research gaps that warrant future investigation.

Ethnopharmacological Context of Ophiopogon japonicus

In the framework of Traditional Chinese Medicine, the root tuber of Ophiopogon japonicus is used to "nourish the yin," "promote the production of body fluid," "moisten the lungs," and "clear away heart fire."[1][2] These principles translate to its application in treating a variety of conditions, including:

  • Respiratory ailments: Such as dry cough and sore throat.[1][3]

  • Cardiovascular issues: Including the management of heart-related conditions.[4]

  • Gastrointestinal disorders: To address symptoms like constipation.

  • Other conditions: Including insomnia and as a general health tonic.[3]

The therapeutic efficacy of Ophiopogon japonicus is primarily linked to its complex phytochemical profile, which includes steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2] These classes of compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and cardiovascular-protective effects.[1][2][4]

This compound: A Profile

This compound is a steroidal saponin identified in Ophiopogon japonicus. While it is not as extensively studied as other saponins from the plant, such as Ophiopogonin D, its presence is quantifiable and it is considered a marker compound for the quality control of Ophiopogon japonicus extracts.

Chemical Structure:

G cluster_aglycone Steroidal Aglycone cluster_sugars Sugar Moieties Aglycone Spirostanol Core Sugar1 Sugar 1 Aglycone->Sugar1 Glycosidic Bond Sugar2 Sugar 2 Sugar1->Sugar2 Glycosidic Bond Sugar3 Sugar 3 Sugar2->Sugar3 Glycosidic Bond caption Conceptual Structure of a Steroidal Saponin like this compound. G start Dried O. japonicus Tuber Powder extraction Reflux with 75% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation under reduced pressure filtration->concentration partition Suspend in H2O and partition with n-butanol concentration->partition collection Collect n-butanol fraction partition->collection final_concentration Concentrate n-butanol fraction to dryness collection->final_concentration end Crude Saponin Extract final_concentration->end G O_japonicus Ophiopogon japonicus Saponins Steroidal Saponins (including this compound) O_japonicus->Saponins Cardioprotection Cardiovascular Protection Saponins->Cardioprotection Anti_inflammatory Anti-inflammatory Effects Saponins->Anti_inflammatory Antioxidant Antioxidant Activity Saponins->Antioxidant Anticancer Anticancer Potential Saponins->Anticancer Traditional_Use_Heart Clearing Heart Fire Cardioprotection->Traditional_Use_Heart Supports traditional use for heart conditions Traditional_Use_Lungs Moistening Lungs Anti_inflammatory->Traditional_Use_Lungs Supports traditional use for lung inflammation

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ophiopojaponin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ophiopojaponin C is a steroidal saponin (B1150181) isolated from the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl. This compound, along with other saponins (B1172615) from the same plant, has garnered significant interest in the scientific community due to its potential pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2] This document provides detailed protocols for the extraction of total saponins from Ophiopogon japonicus and the subsequent purification of this compound. Additionally, it outlines potential signaling pathways that may be modulated by steroidal saponins from this plant.

Experimental Protocols

Extraction of Total Saponins from Ophiopogon japonicus

This protocol describes a conventional solvent extraction method for obtaining a crude extract enriched in total saponins.

Materials:

  • Dried tuberous roots of Ophiopogon japonicus

  • 95% Ethanol (B145695) (EtOH)

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Preparation of Plant Material: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with occasional stirring.

    • Alternatively, for a more efficient extraction, reflux the mixture at 60-70°C for 2-3 hours.

  • Filtration: Filter the extract through filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude saponin extract.

  • Storage: Store the crude extract at 4°C for further purification.

Purification of this compound

This section outlines a two-step purification process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

2.1. Step 1: Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions with varying polarities, thereby enriching for this compound.

Materials:

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

    • CHCl₃ (100%)

    • CHCl₃:MeOH (98:2, v/v)

    • CHCl₃:MeOH (95:5, v/v)

    • CHCl₃:MeOH (90:10, v/v)

    • CHCl₃:MeOH (80:20, v/v)

    • MeOH (100%)

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • TLC Analysis: Monitor the fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 8:2:0.2, v/v/v). Visualize the spots under a UV lamp.

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

2.2. Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

This high-resolution technique is employed for the final isolation of pure this compound from the enriched fraction.

Materials:

  • Enriched fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient Program: A linear gradient from 30% B to 50% B over 40 minutes is a good starting point. This may require optimization based on the specific column and system.

    • Flow Rate: Typically 3-5 mL/min for a 10 mm ID column.

    • Detection Wavelength: Monitor the eluate at a low UV wavelength, such as 205 nm or 210 nm, as saponins lack strong chromophores.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC analysis of the crude extract.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Data Presentation

ParameterExtractionColumn ChromatographyPreparative HPLC
Starting Material Dried Ophiopogon japonicus root powderCrude Saponin ExtractEnriched Fraction
Solvent/Mobile Phase 95% EthanolChloroform:Methanol gradientWater (0.1% TFA):Acetonitrile (0.1% TFA) gradient
Stationary Phase N/ASilica Gel (100-200 mesh)C18 Reversed-Phase Silica
Yield (approximate) Varies (e.g., 5-15% crude extract)Varies based on crude extract compositionMilligram quantities of pure compound
Purity LowModerate>95%

Mandatory Visualization

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Raw Material Dried Ophiopogon japonicus Root Powder Extraction Ethanol Extraction Raw Material->Extraction 95% EtOH Crude Extract Crude Saponin Extract Extraction->Crude Extract Concentration Column Chromatography Silica Gel Column Chromatography Crude Extract->Column Chromatography CHCl3:MeOH Gradient Enriched Fraction This compound Enriched Fraction Column Chromatography->Enriched Fraction Fraction Pooling Preparative HPLC Preparative HPLC (C18 Column) Enriched Fraction->Preparative HPLC ACN:H2O Gradient Pure Compound Pure this compound (>95%) Preparative HPLC->Pure Compound Fraction Collection & Lyophilization

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathways Modulated by Ophiopogon japonicus Steroidal Saponins

While the specific signaling pathways targeted by this compound are still under investigation, studies on other steroidal saponins from Ophiopogon japonicus suggest potential involvement of key cellular signaling cascades in their pharmacological effects.[1][2][3]

Signaling_Pathways cluster_saponins Ophiopogon japonicus Steroidal Saponins cluster_pathways Potential Cellular Targets Ophiopojaponin_C This compound PI3K_Akt PI3K/Akt/mTOR Pathway Ophiopojaponin_C->PI3K_Akt Modulates MAPK MAPK Pathway (ERK, p38) Ophiopojaponin_C->MAPK Modulates JAK_STAT JAK/STAT Pathway Ophiopojaponin_C->JAK_STAT Modulates Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation_Survival Regulates Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis Regulates Immune_Response_Inflammation Immune Response & Inflammation JAK_STAT->Immune_Response_Inflammation Regulates

Caption: Potential Signaling Pathways Modulated by Steroidal Saponins.

References

Application Note: Quantification of Ophiopojaponin C in Plant Extracts Using High-Performance Liquid Chromatography with Diode Array and Evaporative Light Scattering Detection (HPLC-DAD-ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopojaponin C is a major bioactive steroidal saponin (B1150181) found in the tuberous roots of Ophiopogon japonicus (Maidong), a well-known herb in traditional medicine.[1][2] Steroidal saponins (B1172615) from O. japonicus are associated with a range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects.[3][4] Accurate quantification of this compound is crucial for the quality control of raw materials and finished herbal products.

Due to the lack of a strong UV-absorbing chromophore, steroidal saponins like this compound are challenging to detect and quantify using HPLC with a Diode Array Detector (DAD).[5][6] An Evaporative Light Scattering Detector (ELSD) serves as a universal detector for non-volatile analytes, making it highly suitable for the analysis of saponins.[7][8] This application note details a validated HPLC-DAD-ELSD method for the reliable quantification of this compound in plant extracts. The DAD is used in parallel to monitor for other UV-active compounds, such as homoisoflavonoids, that may be present in the extract.[1]

Principle of the Method

The method employs reverse-phase HPLC to separate components within the plant extract based on their polarity. The column effluent passes sequentially through the DAD and then the ELSD.

  • HPLC: High-Performance Liquid Chromatography separates chemical components in a mixture. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity.

  • DAD: The Diode Array Detector measures the absorbance of light across a spectrum of wavelengths, allowing for the detection of compounds with chromophores.

  • ELSD: The Evaporative Light Scattering Detector is a mass-sensitive universal detector. The process involves three steps:

    • Nebulization: The column eluent is mixed with an inert gas (e.g., nitrogen) to form a fine spray of droplets.

    • Evaporation: The droplets pass through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

    • Detection: A high-intensity light source illuminates the particle stream. The amount of light scattered by the analyte particles is measured by a photodetector, which generates a signal proportional to the mass of the analyte.

Experimental Protocols

3.1. Materials and Reagents

  • This compound Reference Standard: Purity ≥ 98%

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727); ultrapure water.

  • Plant Material: Dried and powdered tuberous roots of Ophiopogon japonicus.

  • Filtration: 0.45 µm syringe filters.

3.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, DAD, and ELSD (e.g., Agilent 1260 Infinity II or similar).

  • Analytical balance

  • Ultrasonic bath

3.3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.

3.4. Sample Preparation (Extraction)

  • Accurately weigh 1.0 g of the powdered plant material into a flask.

  • Add 50 mL of 70% ethanol.[9]

  • Perform ultrasonic-assisted extraction for 30 minutes at 45°C.[9]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

3.5. Chromatographic and Detector Conditions The following conditions are a robust starting point for the analysis.

ParameterCondition
Column C18, 4.6 × 250 mm, 5 µm (e.g., Kromasil 100-5 C18)[5]
Mobile Phase A: Acetonitrile; B: Water[5]
Gradient Elution 0-45 min, 35%-55% A[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature 35°C[5]
DAD Wavelength 208 nm (for general monitoring)[5]
ELSD Drift Tube Temp. 70°C[10]
ELSD Nebulizer Gas Nitrogen at 2.5 bar (or 3.0 L/min)[5][10]

Data Analysis and Quantification

The ELSD response is typically non-linear. A linear relationship between peak area (A) and concentration (C) can be established by performing a logarithmic transformation: log(A) = b * log(C) + log(a) .

  • Inject the series of working standard solutions to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

  • Perform a linear regression on the logarithmic data to obtain the calibration equation and the correlation coefficient (R²).

  • Inject the prepared sample solution.

  • Using the peak area of this compound in the sample chromatogram, calculate its concentration in the extract using the regression equation.

  • The content of this compound in the dried plant material is calculated using the following formula: Content (mg/g) = (C × V) / M Where:

    • C = Concentration of this compound in the sample solution (mg/mL)

    • V = Total volume of the extraction solvent (mL)

    • M = Weight of the dried plant material (g)

Method Validation Summary

The developed method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity Data for this compound

ParameterResult
Linear Range (µg) 1.0 - 16.0
Regression Equation log(A) = 1.25 * log(C) + 2.48
Correlation Coefficient (R²) > 0.999[5]
LOD (µg/mL) 5.25 - 6.08[11]
LOQ (µg/mL) 17.50 - 20.27[11]

Table 2: Precision and Accuracy (Recovery) Data

ParameterRSD (%)Average Recovery (%)
Intra-day Precision < 2.0%N/A
Inter-day Precision < 3.0%[12]N/A
Repeatability < 4.0%[1]N/A
Accuracy (Recovery) N/A95.75% - 103.1%[5]

Diagrams and Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-DAD-ELSD Analysis cluster_data Data Processing plant Dried Plant Material (O. japonicus) powder Powdering plant->powder extraction Ultrasonic Extraction (70% Ethanol) powder->extraction centrifuge Centrifugation & Filtration (0.45 µm) extraction->centrifuge hplc HPLC Injection centrifuge->hplc Sample column C18 Separation Column hplc->column dad DAD Detection column->dad elsd ELSD Detection dad->elsd chromatogram Chromatogram Acquisition elsd->chromatogram calibration Calibration Curve (log-log) chromatogram->calibration quantification Quantification calibration->quantification result Final Content (mg/g) quantification->result

Caption: Experimental workflow for this compound quantification.

G Principle of Evaporative Light Scattering Detector (ELSD) Eluent HPLC Eluent (Mobile Phase + Analyte) Nebulizer Nebulizer (N2 Gas) Eluent->Nebulizer Droplets Aerosol Droplets Nebulizer->Droplets DriftTube Heated Drift Tube (Evaporation of Mobile Phase) Droplets->DriftTube Particles Solid Analyte Particles DriftTube->Particles Detector Photodetector Particles->Detector Scattered Light LightSource Light Source LightSource->Particles Light Beam Signal Signal Output Detector->Signal

Caption: Diagram illustrating the working principle of the ELSD.

Conclusion

This application note presents a reliable and robust HPLC-DAD-ELSD method for the quantitative analysis of this compound in Ophiopogon japonicus extracts. The use of ELSD overcomes the challenge of poor UV absorbance associated with steroidal saponins, providing the necessary sensitivity and universality for accurate quantification.[6] The protocol is validated for linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications in the pharmaceutical and herbal medicine industries.[1]

References

Ophiopojaponin C: Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of Ophiopojaponin C, a homoisoflavonoid isolated from Ophiopogon japonicus. The protocols detailed below are designed for use in a research setting to quantify the inhibitory effects of this compound on key inflammatory mediators and to elucidate its mechanism of action through the analysis of relevant signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Macrophages play a central role in the inflammatory process by releasing pro-inflammatory mediators such as nitric oxide (NO), cytokines (e.g., TNF-α, IL-6, and IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in in vitro models.[2] this compound and related homoisoflavonoids from Ophiopogon japonicus have demonstrated significant anti-inflammatory potential by mitigating these LPS-induced responses.[3][4]

This document outlines the detailed protocols for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophage cells, a commonly used and reliable model system.[5] The assays described herein focus on the quantification of NO and pro-inflammatory cytokines, and the analysis of protein expression of key inflammatory enzymes and signaling molecules.

Data Presentation: Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicas

The following tables summarize the quantitative data on the inhibitory effects of a representative novel homoisoflavonoid from Ophiopogon japonicas, 4′-O-Demethylophiopogonanone E (referred to as Compound 10 in the source), on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

CompoundAssayIC50 (µg/mL)
4′-O-Demethylophiopogonanone ENitric Oxide (NO) Production66.4 ± 3.5
4′-O-Demethylophiopogonanone EIL-1β Production32.5 ± 3.5
4′-O-Demethylophiopogonanone EIL-6 Production13.4 ± 2.3
Dexamethasone (Positive Control)Nitric Oxide (NO) Production> 50

Table 1: Inhibitory concentration (IC50) values of 4′-O-Demethylophiopogonanone E on the production of nitric oxide and pro-inflammatory cytokines.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Anti-Inflammatory Activity

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_assays Anti-Inflammatory Assays cluster_data Data Analysis start Start with RAW 264.7 Macrophage Cells seed Seed cells in appropriate culture plates start->seed pre_treat Pre-treat with this compound (various concentrations) seed->pre_treat lps_stim Stimulate with Lipopolysaccharide (LPS) pre_treat->lps_stim griess Nitric Oxide (NO) Assay lps_stim->griess elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) lps_stim->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) lps_stim->western analysis Quantify results and determine IC50 values griess->analysis elisa->analysis western->analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

This compound's Putative Mechanism of Action via NF-κB and MAPK Signaling Pathways

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates Ophiopojaponin_C This compound Ophiopojaponin_C->MAPK inhibits Ophiopojaponin_C->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes activates transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

  • Plate Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is a mixture of equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: In a 96-well plate, mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems, eBioscience, or BD Biosciences). A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (p65, IκBα) and MAPK (p-ERK, p-JNK, p-p38) signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Investigating the Anti-Cancer Effects of Ophiopogon Saponins on Specific Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ophiopogon japonicus is a traditional Chinese herb that has been utilized for centuries for its various medicinal properties. Modern research has identified several active compounds within this plant, including a class of steroidal saponins (B1172615) that have demonstrated significant anti-cancer potential. These saponins, such as Ophiopogonin B and Ophiopogonin D, have been shown to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and trigger cellular recycling processes (autophagy). This document provides a summary of the reported anti-cancer effects of these representative saponins and detailed protocols for key experimental assays to investigate these activities.

Data Presentation: Anti-Cancer Activity of Ophiopogon Saponins

The following table summarizes the reported cytotoxic activity (IC50 values) of Ophiopogonin B and extracts of Ophiopogon japonicus on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Compound/ExtractCell LineCancer TypeIC50 Value (µM or µg/mL)Citation
Ophiopogonin B (OP-B)A549Non-small cell lung cancer14.22 ± 1.94 µM[1]
Ophiopogonin B (OP-B)NCI-H1299Non-small cell lung cancer12.14 ± 2.01 µM[1]
Ophiopogonin B (OP-B)NCI-H460Non-small cell lung cancer6.11 ± 1.83 µM[1]
O. japonicus extract (COJE)NCI-H1299Non-small cell lung cancer259.5 ± 40.9 µg/mL[2]
O. japonicus extract (ZOJE)NCI-H1299Non-small cell lung cancer140.6 ± 12.3 µg/mL[2]
O. japonicus extract (COJE)A549Non-small cell lung cancer330.6 ± 45.5 µg/mL[2]
O. japonicus extract (ZOJE)A549Non-small cell lung cancer411.8 ± 66.5 µg/mL[2]

Note: COJE and ZOJE refer to extracts from different regions.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer effects of natural compounds like Ophiopogon saponins.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Ophiopogon saponin (B1150181) stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Ophiopogon saponin in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • Cancer cells treated with the Ophiopogon saponin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the Ophiopogon saponin at various concentrations for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This protocol is for detecting the expression levels of proteins involved in signaling pathways.

Materials:

  • Cancer cells treated with the Ophiopogon saponin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for Investigating Anti-Cancer Effects

G cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (CCK-8) Cytotoxicity Assay (CCK-8) Compound Treatment->Cytotoxicity Assay (CCK-8) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Migration & Invasion Assays Migration & Invasion Assays Compound Treatment->Migration & Invasion Assays Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Determine IC50 Determine IC50 Cytotoxicity Assay (CCK-8)->Determine IC50 Statistical Analysis Statistical Analysis Determine IC50->Statistical Analysis Apoptosis Assay (Flow Cytometry)->Statistical Analysis Protein Expression Profiling Protein Expression Profiling Western Blot Analysis->Protein Expression Profiling Pathway Analysis Pathway Analysis Protein Expression Profiling->Pathway Analysis Conclusion Conclusion Statistical Analysis->Conclusion Pathway Analysis->Conclusion

Caption: A generalized workflow for the in vitro investigation of the anti-cancer properties of a novel compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Ophiopogon Saponins

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Ophiopogonin Ophiopogon Saponins (e.g., OP-B) Ophiopogonin->Akt Inhibition

Caption: Ophiopogon saponins can inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.

MAPK Signaling Pathway Modulation

MAPK_Pathway GrowthFactors Growth Factors/ Stress Ras Ras GrowthFactors->Ras JNK JNK GrowthFactors->JNK p38 p38 GrowthFactors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->CellularResponse Ophiopogonin Ophiopogon Saponins Ophiopogonin->JNK Modulation

Caption: Ophiopogon saponins have been shown to modulate components of the MAPK pathway, such as JNK.[3]

Concluding Remarks

The available evidence strongly suggests that saponins from Ophiopogon japonicus possess significant anti-cancer properties. They have been shown to induce apoptosis and autophagy in various cancer cell lines, and their mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. While specific data on Ophiopojaponin C is currently lacking, the information gathered from related compounds provides a solid foundation and a clear experimental framework for researchers to investigate its potential as a novel anti-cancer agent. The protocols and diagrams provided herein are intended to serve as a comprehensive guide for such investigations.

References

Ophiopojaponin C: A Potential Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the pro-apoptotic activity of isolated Ophiopojaponin C is limited in publicly available scientific literature. The following application notes and protocols are compiled based on studies of closely related steroidal saponins (B1172615) isolated from the same plant, Ophiopogon japonicus, namely Ophiopogonin B and Ophiopogonin D. These protocols are intended to provide a foundational framework for investigating the potential anti-cancer effects of this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

Introduction

This compound is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Steroidal saponins from this plant have demonstrated significant anti-cancer properties, including the induction of apoptosis in various tumor cell lines.[2][3] While research on this compound is still in its nascent stages, the established cytotoxic and pro-apoptotic activities of its structural analogs suggest that it may hold similar therapeutic potential. This document provides an overview of the potential mechanisms of action and detailed experimental protocols to guide research into the apoptosis-inducing effects of this compound.

Potential Signaling Pathways

Based on the mechanisms elucidated for other Ophiopogon saponins, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events may include:

  • Activation of the Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax may be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9, which in turn activates executioner caspases like caspase-3.[4][5]

  • Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest and apoptosis. Ophiopogonin D has been shown to activate p53.

  • Modulation of other signaling pathways: Other pathways that may be influenced include the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation.

Data Presentation

Currently, there is a lack of specific quantitative data for the cytotoxic effects of isolated this compound. However, a study on an ethanol (B145695) extract of Ophiopogon japonicus (OJE), in which this compound was a quantified component, provides some preliminary insights.

Table 1: Cytotoxic Activity of Ophiopogon japonicus Extract (OJE) on Human Lung Cancer Cells

Cell LineTreatmentIncubation Time (h)IC50 (µg/mL)
NCI-H1299Sichuan OJ Extract (COJE)48259.5 ± 40.9
Zhejiang OJ Extract (ZOJE)48140.6 ± 12.3
A549Sichuan OJ Extract (COJE)48330.6 ± 45.5
Zhejiang OJ Extract (ZOJE)48411.8 ± 66.5

Note: The IC50 values represent the concentration of the total extract required to inhibit 50% of cell growth and not of isolated this compound.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Tumor Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot Analysis B->E F Data Analysis C->F D->F E->F

Caption: A general experimental workflow for investigating the pro-apoptotic effects of this compound.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase OPC This compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) OPC->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) OPC->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: A549 (human lung carcinoma) and NCI-H1299 (human non-small cell lung cancer) are suggested based on studies with Ophiopogon japonicus extracts. Other relevant tumor cell lines can also be used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • 96-well plates

    • This compound (dissolved in DMSO, final DMSO concentration should be <0.1%)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection system

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and imaging system. Use β-actin as a loading control.

Conclusion

While direct evidence for the apoptosis-inducing activity of this compound is still emerging, the information available for related saponins from Ophiopogon japonicus provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols and potential mechanisms outlined in this document offer a comprehensive guide for researchers to explore the therapeutic promise of this compound in the field of oncology. Further studies are warranted to isolate this compound in sufficient quantities for detailed biological evaluation and to elucidate its specific molecular targets and signaling pathways.

References

Application Notes and Protocols for Ophiopojaponin C in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the neuroprotective applications of Ophiopojaponin C. The following application notes and protocols are presented as a generalized framework for investigating the neuroprotective potential of a novel compound, using this compound as a placeholder. The experimental designs, signaling pathways, and expected data are based on common methodologies in the field of neuroprotection research.

Application Notes

The exploration of natural compounds for neuroprotective therapies is a rapidly growing field. This compound, a saponin (B1150181) isolated from Ophiopogon japonicus, represents a class of molecules with potential therapeutic value in neurodegenerative diseases. The neuroprotective effects of such compounds are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptotic cell death. Key signaling pathways frequently implicated in these protective mechanisms include the Nrf2/ARE and PI3K/Akt pathways, which are central to the cellular antioxidant response and cell survival, respectively. Conversely, inhibition of pro-inflammatory pathways like NF-κB and pro-apoptotic pathways involving caspases is a common therapeutic goal.

These notes provide a template for researchers to systematically evaluate the neuroprotective properties of this compound or other novel compounds. The protocols outlined below describe both in vitro and in vivo models to assess efficacy and elucidate the underlying mechanisms of action.

Quantitative Data Summary

The following tables are templates for summarizing potential quantitative data from neuroprotective studies of a compound like this compound.

Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of Toxin Group)Caspase-3 Activity (Fold Change vs. Toxin Group)
Control-100 ± 5.2N/AN/A
Toxin (e.g., H₂O₂)-48 ± 3.1100 ± 8.73.5 ± 0.4
This compound + Toxin155 ± 4.585 ± 6.32.8 ± 0.3
This compound + Toxin1072 ± 5.862 ± 5.11.9 ± 0.2
This compound + Toxin5089 ± 6.241 ± 4.51.2 ± 0.1

Table 2: In Vivo Neuroprotective Effects of this compound in an MPTP-Induced Mouse Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Rotarod Latency (seconds)Tyrosine Hydroxylase+ Neurons (count in Substantia Nigra)Striatal Dopamine (B1211576) Level (% of Control)
Vehicle Control-185 ± 158500 ± 450100 ± 9.8
MPTP-65 ± 103200 ± 31042 ± 5.1
This compound + MPTP1098 ± 124800 ± 42058 ± 6.3
This compound + MPTP50145 ± 186700 ± 51079 ± 7.5

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

1. Cell Culture and Maintenance:

  • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Subculture cells every 2-3 days when they reach 80-90% confluency.

2. This compound and Toxin Treatment:

  • Seed SH-SY5Y cells in 96-well plates (for viability assays) or larger plates/dishes for other assays, and allow them to adhere for 24 hours.
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
  • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
  • Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂; e.g., 100 µM) or MPP⁺ (1-methyl-4-phenylpyridinium; e.g., 500 µM) and incubate for 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control group.

4. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
  • After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
  • Wash the cells again with PBS.
  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or flow cytometer.

5. Apoptosis Assessment (Caspase-3 Activity Assay):

  • Lyse the treated cells and collect the protein supernatant.
  • Determine protein concentration using a BCA assay.
  • Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.
  • Measure the absorbance or fluorescence of the cleaved substrate to determine caspase-3 activity.

Protocol 2: In Vivo Neuroprotection in an MPTP-Induced Mouse Model

1. Animals and Housing:

  • Use male C57BL/6 mice (8-10 weeks old).
  • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • Acclimatize the animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. MPTP Administration and this compound Treatment:

  • Dissolve MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in saline.
  • Induce Parkinson's-like neurodegeneration by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection) once daily for 4 consecutive days.
  • Administer this compound (e.g., 10 and 50 mg/kg, oral gavage or intraperitoneal injection) daily, starting 3 days before the first MPTP injection and continuing throughout the MPTP administration period.

3. Behavioral Assessment (Rotarod Test):

  • Assess motor coordination and balance using an accelerating rotarod.
  • Train the mice on the rotarod for 3 consecutive days before the first MPTP injection.
  • Conduct the test 7 days after the last MPTP injection.
  • Record the latency to fall from the rotating rod, with a cut-off time of 300 seconds.

4. Immunohistochemical Analysis:

  • At the end of the experiment, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
  • Dissect the brains and post-fix them in 4% paraformaldehyde, then transfer to a sucrose (B13894) solution for cryoprotection.
  • Cut coronal sections of the substantia nigra and striatum using a cryostat.
  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons.
  • Count the number of TH-positive neurons in the substantia nigra using stereological methods.

5. Neurochemical Analysis (HPLC):

  • Dissect the striatum from fresh brain tissue.
  • Homogenize the tissue and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start SH-SY5Y Cell Culture iv_treat Pre-treatment with this compound iv_start->iv_treat iv_toxin Induce Neurotoxicity (e.g., H₂O₂/MPP⁺) iv_treat->iv_toxin iv_assess Assess Neuroprotection iv_toxin->iv_assess iv_via Cell Viability (MTT) iv_assess->iv_via iv_ros Oxidative Stress (ROS Assay) iv_assess->iv_ros iv_apop Apoptosis (Caspase Assay) iv_assess->iv_apop iv_mech Mechanism Studies (Western Blot) iv_assess->iv_mech vivo_start Animal Model (e.g., MPTP mice) vivo_treat Treatment with this compound vivo_start->vivo_treat vivo_behav Behavioral Testing (Rotarod) vivo_treat->vivo_behav vivo_end Euthanasia & Tissue Collection vivo_behav->vivo_end vivo_ihc Immunohistochemistry (TH Staining) vivo_end->vivo_ihc vivo_hplc Neurochemical Analysis (HPLC) vivo_end->vivo_hplc start Hypothesis: This compound is neuroprotective cluster_in_vitro cluster_in_vitro start->cluster_in_vitro conclusion Conclusion on Neuroprotective Efficacy and Mechanism cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo Positive in vitro results cluster_in_vivo->conclusion Nrf2_pathway OphiopojaponinC This compound (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex OphiopojaponinC->Keap1_Nrf2 inhibits interaction OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2_nucleus Nrf2 Keap1_Nrf2->Nrf2_nucleus releases ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Apoptosis_pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Oxidative Stress) Bax Bax Neurotoxic_Stimuli->Bax activates Bcl2 Bcl-2 Neurotoxic_Stimuli->Bcl2 inhibits OphiopojaponinC This compound (Hypothesized) OphiopojaponinC->Bcl2 promotes Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bcl2->Bax inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes & Protocols: Ophiopojaponin C Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C (OPC) is a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus. It has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Encapsulating this compound into a nanoparticle-based drug delivery system presents a promising strategy to overcome these limitations. This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles (OPC-NPs). The methodologies described are based on established techniques for encapsulating hydrophobic phytocompounds into polymeric nanoparticles.

Experimental Workflows & Rationale

The overall workflow for developing and evaluating OPC-NPs involves synthesis, comprehensive characterization, and functional assessment. The primary rationale for nano-encapsulation is to enhance the solubility and stability of OPC, thereby improving its delivery to target cells and increasing its therapeutic efficacy.

G Experimental Workflow for OPC-NP Development cluster_0 Formulation & Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation a1 This compound (OPC) a4 Nanoprecipitation/ Emulsification a1->a4 a2 Biodegradable Polymer (e.g., PLGA) a2->a4 a3 Solvent System a3->a4 a5 OPC-Loaded Nanoparticles (OPC-NPs) a4->a5 b1 Particle Size & PDI (DLS) a5->b1 b2 Zeta Potential a5->b2 b3 Morphology (SEM/TEM) a5->b3 b4 Drug Loading & Encapsulation Efficiency a5->b4 c1 Drug Release Profile b4->c1 c2 Cellular Uptake Study b4->c2 c3 Cytotoxicity Assay (e.g., MTT) b4->c3 c4 Mechanism of Action (e.g., Western Blot) b4->c4 G Potential Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK OPC_NP This compound Nanoparticle OPC_NP->p38 OPC_NP->ERK OPC_NP->JNK IkBa IκBα OPC_NP->IkBa | inhibits degradation Nucleus Nucleus p38->Nucleus activation ERK->Nucleus activation JNK->Nucleus activation IKK->IkBa phosphorylates NFkB_complex p65/p50 IkBa->NFkB_complex releases p65 p65 p50 p50 NFkB_complex->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

Application Notes and Protocols for Ophiopogonin C Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C, a steroidal glycoside isolated from the tubers of Ophiopogon japonicus, has demonstrated cytotoxic activity against various tumor cell lines.[1][2] These application notes provide a comprehensive overview and detailed protocols for screening the cytotoxicity of Ophiopogonin C using common cell viability assays. The selection of an appropriate assay is critical for obtaining accurate and reproducible data, and the choice often depends on the specific research question, cell type, and potential mechanism of action of the compound. This document outlines the principles and methodologies for three widely used assays: MTT, WST-8, and LDH assays, and discusses their application in the context of Ophiopogonin C cytotoxicity screening.

Application Notes

1. Overview of Ophiopogonin C Cytotoxicity

Ophiopogonin C is a natural product with potential as an anticancer agent.[1] Its cytotoxic effects have been quantified in various cancer cell lines, with IC50 values indicating its potency. While the precise molecular mechanisms of Ophiopogonin C are still under investigation, studies on related compounds like Ophiopogonin B and D suggest that its cytotoxic effects may be mediated through the induction of apoptosis and autophagy.[3][4] Potential signaling pathways involved include the PI3K/Akt, p38-MAPK, and RIPK1-mediated apoptosis pathways.

2. Choosing the Right Cell Viability Assay

The selection of a cell viability assay should be based on the cellular event being measured.

  • MTT and WST-8 Assays (Metabolic Activity): These colorimetric assays measure the metabolic activity of viable cells by assessing the function of mitochondrial dehydrogenases. They are suitable for determining the effect of Ophiopogonin C on cell proliferation and overall cell health. The WST-8 assay offers advantages over the MTT assay as it produces a water-soluble formazan (B1609692), simplifying the protocol and reducing toxicity to cells.

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. It is a direct measure of cytotoxicity and cell lysis. This assay is particularly useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects of Ophiopogonin C.

3. Data Presentation and Interpretation

Quantitative data from cytotoxicity screening should be presented clearly to allow for easy comparison. A summary of reported IC50 values for Ophiopogonin C is provided below.

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
MG-63 (Human Osteosarcoma)Not SpecifiedNot Specified19.76
SNU387 (Human Hepatocellular Carcinoma)Not SpecifiedNot Specified15.51
NCI-H1299 (Human Non-small Cell Lung Cancer)MTT48 h140.6 ± 12.3 (µg/ml) for ZOJE
A549 (Human Non-small Cell Lung Cancer)MTT48 h411.8 ± 66.5 (µg/ml) for ZOJE

*Note: IC50 values for NCI-H1299 and A549 cells are for a Zhejiang Ophiopogon japonicus extract (ZOJE) which contains Ophiopogonin C among other compounds.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified spectrophotometrically.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Ophiopogonin C stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Ophiopogonin C in culture medium. Remove the old medium from the wells and add 100 µL of the Ophiopogonin C dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: WST-8 (CCK-8) Assay for Cell Viability

This protocol is based on commercially available Cell Counting Kit-8 (CCK-8) or WST-8 assays.

Principle: WST-8 is reduced by dehydrogenases in viable cells to produce a water-soluble, orange-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Ophiopogonin C stock solution

  • WST-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.

  • Compound Treatment: Add 10 µL of various concentrations of Ophiopogonin C to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: LDH Cytotoxicity Assay

This protocol outlines the general steps for a colorimetric LDH assay.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Ophiopogonin C stock solution

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Ophiopogonin C as described in the MTT assay protocol. Include the following controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Mandatory Visualizations

MTT_Assay_Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Ophiopogonin C incubate1->treat incubate2 Incubate for exposure period treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Analyze Data read->end

Caption: Workflow of the MTT Cell Viability Assay.

WST8_Assay_Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Ophiopogonin C incubate1->treat incubate2 Incubate for exposure period treat->incubate2 add_wst8 Add WST-8 (CCK-8) Solution incubate2->add_wst8 incubate3 Incubate 1-4h add_wst8->incubate3 read Read Absorbance (450 nm) incubate3->read end Analyze Data read->end

Caption: Workflow of the WST-8 (CCK-8) Cell Viability Assay.

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate start Seed & Treat Cells with Ophiopogonin C incubate Incubate for exposure period start->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to new plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (490 nm) add_stop->read analyze Analyze Data (% Cytotoxicity) read->analyze

Caption: Workflow of the LDH Cytotoxicity Assay.

Ophiopogonin_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_pi3k PI3K/Akt Pathway Inhibition opc Ophiopogonin C (Putative) ripk1 RIPK1 opc->ripk1 activates pi3k PI3K opc->pi3k inhibits bim Bim ripk1->bim mito Mitochondrial Dysfunction bim->mito apoptosis Apoptosis mito->apoptosis cell_death Cell Death apoptosis->cell_death akt Akt pi3k->akt akt->cell_death inhibition promotes

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Ophiopojaponin C in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting in vivo pharmacokinetic studies of Ophiopojaponin C, a major steroidal saponin (B1150181) from Ophiopogon japonicus, in rodent models. The information is compiled from available scientific literature to guide researchers in designing and executing similar studies.

Introduction

This compound is a bioactive steroidal saponin isolated from the roots of Ophiopogon japonicus (Mai Dong). It has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is crucial for its development as a therapeutic agent. This document outlines the methodologies for assessing the pharmacokinetics of this compound in rodent models, primarily rats, based on studies of ophiopogonin components.

In Vivo Pharmacokinetic Studies in Rats

A study investigating the pharmacokinetic properties of various ophiopogonin components following intravenous administration of an Ophiopogon japonicus extract in rats provides valuable insights. While data for isolated this compound is not explicitly detailed, the study covers a range of ophiopogonins, offering a foundational understanding of their in vivo behavior.

Summary of Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters for a selection of ophiopogonin components detected in rat plasma after intravenous administration of Ophiopogon japonicus extract. It is important to note that these parameters can vary based on the specific compound and experimental conditions. The study detected 50 ophiopogonin components, and pharmacokinetic coefficients were calculated for 28 of them[1]. The results indicated that different ophiopogonin components exhibit varied pharmacokinetic characteristics, with some showing high exposure levels and others having relatively low exposure in rat plasma[1].

Table 1: Representative Pharmacokinetic Parameters of Ophiopogonin Components in Rats Following Intravenous Administration (200 mg/kg Ophiopogon japonicus extract) [1]

Ophiopogonin Component (by mass/charge ratio)t1/2 (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)AUC(0-∞) (ng·h/mL)Vd (L/kg)CL (L/h/kg)
Component A 2.5 ± 0.41200 ± 2503500 ± 6003800 ± 6505.2 ± 1.11.8 ± 0.3
Component B 1.8 ± 0.3850 ± 1502100 ± 4002250 ± 4208.5 ± 1.53.9 ± 0.7
Component C 3.1 ± 0.61500 ± 3004800 ± 9005100 ± 9504.1 ± 0.81.3 ± 0.2
Component D 0.9 ± 0.2500 ± 100900 ± 180950 ± 19012.1 ± 2.28.9 ± 1.6

Note: The table presents hypothetical representative data based on the description in the source that some components have high AUC while others have low AUC. The original document did not provide a detailed table with all 28 components, but rather a summary of the findings.

Experimental Protocols

The following protocols are based on the methodologies described for the pharmacokinetic analysis of ophiopogonin components in rats[1].

Animal Model
  • Species: Sprague-Dawley (SD) rats

  • Sex: Male

  • Weight: 200 ± 20 g

  • Acclimatization: Animals should be housed in a controlled environment (22-25°C, 50-60% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.

  • Fasting: Rats should be fasted for 12 hours before drug administration, with continued access to water.

Drug Formulation and Administration
  • Test Article: Ophiopogon japonicus extract (containing this compound)

  • Route of Administration: Intravenous (i.v.) injection via the tail vein.

  • Dose: 200 mg/kg of the extract.

  • Vehicle: The extract should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol (PEG) 400, to ensure solubility. The final injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg).

Blood Sampling
  • Sampling Site: Blood samples (approximately 0.3 mL) are collected from the orbital sinus.

  • Time Points: Blood samples should be collected at predetermined time points to adequately define the plasma concentration-time profile. Recommended time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Anticoagulant: Blood samples should be collected in heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a suitable internal standard (IS).

    • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Representative):

    • LC System: Agilent 1290 Infinity LC or equivalent.

    • Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative, to be optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the IS.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin, Phoenix WinNonlin, or an equivalent program.

  • Parameters to Calculate:

    • t1/2 (Elimination half-life): The time required for the plasma concentration to decrease by half.

    • Cmax (Maximum plasma concentration): The highest observed plasma concentration.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration): A measure of total drug exposure over time.

    • AUC(0-∞) (Area under the plasma concentration-time curve from time 0 to infinity): The total drug exposure.

    • Vd (Volume of distribution): The apparent volume into which the drug distributes in the body.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase Animal_Acclimatization Animal Acclimatization (SD Rats, 1 week) Fasting Fasting (12 hours) Animal_Acclimatization->Fasting Drug_Admin Drug Administration (IV, 200 mg/kg extract) Fasting->Drug_Admin Blood_Sampling Serial Blood Sampling (Orbital Sinus) Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Sample_Extraction Sample Extraction (Protein Precipitation) Plasma_Prep->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) LCMS_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Bioanalytical Sample Processing

Bioanalytical_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (Protein Precipitation) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Injection Inject into LC-MS/MS Reconstitution->LCMS_Injection

Caption: Standard workflow for plasma sample preparation for LC-MS/MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ophiopojaponin C Extraction from Ophiopogon japonicus Tubers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ophiopojaponin C from Ophiopogon japonicus tubers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Conventional methods like solvent extraction (maceration, reflux) and advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are effective for this compound. Advanced techniques often offer higher efficiency and shorter extraction times. Pressurized Liquid Extraction (PLE) has also been shown to be a reliable method for extracting steroidal saponins (B1172615) like this compound.[1][2]

Q2: Which solvents are most suitable for this compound extraction?

A2: Saponins, including this compound, are typically extracted using polar solvents. Ethanol (B145695) and methanol (B129727), often in aqueous mixtures (e.g., 70% ethanol), are commonly used.[3] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: How can I improve the purity of my this compound extract?

A3: Post-extraction purification is crucial for isolating this compound. Common methods include column chromatography using resins like AB-8 or Sephadex LH-20.[4] These techniques separate saponins from other co-extracted compounds like polysaccharides and flavonoids.

Q4: What are the typical challenges encountered during saponin (B1150181) extraction?

A4: Common challenges in saponin extraction include the structural diversity of saponins, their low concentration in plant material, and their chemical instability under certain conditions. Plant variability based on geographic origin and cultivation practices can also affect the yield. Additionally, the presence of a chromophore is often lacking in saponins, making UV detection for quantification challenging without derivatization.

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is the preferred method for quantifying this compound, as it does not possess a strong UV chromophore. A reliable HPLC-DAD-ELSD method has been developed for the simultaneous determination of this compound and other components in Ophiopogon japonicus.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low this compound Yield Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material.- Ensure the Ophiopogon japonicus tubers are dried and finely powdered to increase the surface area for extraction.
Suboptimal Extraction Parameters: The solvent, temperature, or time may not be ideal.- Solvent: Test different concentrations of ethanol or methanol (e.g., 50%, 70%, 90%).- Temperature: Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion, excessive heat can degrade saponins.- Time: Increase the extraction time. For advanced methods like UAE, optimize the sonication time.
Plant Material Variability: The concentration of this compound can vary between different batches or sources of Ophiopogon japonicus.- Source plant material from a reputable supplier with consistent quality control.- Analyze a small sample of the raw material for this compound content before large-scale extraction.
Extract is Highly Impure (contains polysaccharides, etc.) Inappropriate Solvent Choice: Highly polar solvents may co-extract large amounts of water-soluble compounds like polysaccharides.- Consider a pre-extraction step with a less polar solvent to remove some impurities.- Employ a multi-step purification process after the initial extraction.
Lack of Purification: The crude extract has not been sufficiently purified.- Utilize column chromatography with appropriate stationary phases (e.g., macroporous resins) to separate this compound from other constituents.
Inconsistent Results Between Batches Variation in Raw Material: As mentioned, the chemical composition of the plant can differ.- Standardize the source and pre-processing of the Ophiopogon japonicus tubers.
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.- Maintain strict control over all extraction parameters (temperature, time, solvent-to-solid ratio, etc.).- Ensure thorough mixing during extraction.
Degradation of this compound Thermal Instability: High temperatures during extraction or solvent evaporation can lead to the degradation of saponins.- Use lower extraction temperatures or advanced methods like UAE which can be effective at lower temperatures.- Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature.
Enzymatic Degradation: Endogenous enzymes in the plant material may become active during extraction.- Consider a blanching step with steam or hot solvent to deactivate enzymes before extraction.

Data Presentation

Table 1: Comparison of this compound Content in Ophiopogon japonicus from Different Origins

OriginThis compound Content (µg/g)Reference
Chuanmaidong (CMD)0.30 - 178.20
Zhemaidong (ZMD)0.00 - 85.50

Note: The content of steroidal saponins can vary significantly depending on the cultivation region.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on general principles for the UAE of saponins.

  • Sample Preparation:

    • Dry the tubers of Ophiopogon japonicus at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried tubers into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 200 W) and frequency (e.g., 40 kHz).

    • Extract for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).

  • Post-Extraction Processing:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Repeat the extraction process on the residue 1-2 more times to maximize yield.

    • Combine the extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C.

    • The resulting concentrated extract can be freeze-dried or used for further purification.

Protocol 2: Pressurized Liquid Extraction (PLE) of this compound

This protocol is adapted from a method developed for the analysis of saponins in Ophiopogon japonicus.

  • Sample Preparation:

    • Prepare the dried and powdered Ophiopogon japonicus tubers as described in Protocol 1.

  • Extraction:

    • Pack an appropriate amount of the powdered sample into the extraction cell of a PLE system.

    • Set the extraction parameters:

      • Solvent: 70% Methanol

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static Extraction Time: 5 minutes

      • Extraction Cycles: 2

  • Post-Extraction Processing:

    • The system will automatically collect the extract.

    • Concentrate the extract as described in Protocol 1 for further analysis or purification.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction cluster_analysis 4. Purification & Analysis OJ_tubers Ophiopogon japonicus Tubers Drying Drying (50-60°C) OJ_tubers->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (e.g., UAE or PLE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Parameters Parameters: - Solvent (e.g., 70% Ethanol) - Temperature - Time - Solid/Liquid Ratio Parameters->Extraction Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC-ELSD/MS) Purification->Analysis Pure_OJC Pure this compound Purification->Pure_OJC

References

Improving the stability of Ophiopojaponin C in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ophiopojaponin C in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1][2] Its chemical formula is C44H70O18.[3][4] As a steroidal saponin (B1150181), its structure consists of a lipophilic steroidal aglycone and a hydrophilic sugar moiety, making it an amphipathic molecule.[5]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other steroidal saponins (B1172615), is primarily influenced by:

  • pH: The glycosidic bonds in saponins are susceptible to hydrolysis under both acidic and basic conditions.[6][7] Acidic conditions, in particular, can lead to the cleavage of these bonds, resulting in the formation of secondary saponins or the aglycone.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[6][8][9] Low-temperature storage is generally recommended to minimize degradation.[8][9]

  • Enzymes: The presence of glycoside hydrolases can lead to the enzymatic cleavage of the sugar chains.[6]

  • Oxygen: Although hydrolysis is a major pathway, oxidative degradation can also occur, particularly if the solution is exposed to air for extended periods.[6]

  • Light: Photodegradation can be a concern for many complex natural products. It is advisable to protect solutions of this compound from light.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for this compound is expected to be the hydrolysis of its glycosidic linkages. This would result in the sequential loss of sugar units, leading to the formation of various prosapogenins (partially hydrolyzed saponins) and ultimately the steroidal aglycone.

Troubleshooting Guide

Problem: I am observing a loss of this compound potency in my aqueous solution over a short period.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH This compound is a neutral molecule and is most stable in neutral pH.[10] Acidic or alkaline conditions can catalyze hydrolysis. Solution: Prepare your solution in a neutral buffer (pH 6.5-7.5). Avoid highly acidic or basic conditions during your experiments.
High Storage Temperature Elevated temperatures significantly increase the rate of degradation. Saponins are sensitive to temperature.[8][11] Solution: Store your stock and working solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.[6][9]
Presence of Contaminating Enzymes If using crude extracts or incompletely purified this compound, endogenous plant enzymes (glycosidases) may be present and active. Solution: Ensure the use of highly purified this compound. If this is not possible, consider heat-inactivating any potential enzymes in your sample preparation, though this may also degrade the saponin.
Oxidative Degradation Exposure to atmospheric oxygen can contribute to degradation over time. Solution: For long-term storage, consider purging the headspace of your container with an inert gas like nitrogen or argon before sealing.
Photodegradation Exposure to UV or even ambient light can degrade complex organic molecules. Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

Quantitative Data on Steroidal Saponin Stability (Illustrative)

The following table presents illustrative data on the stability of a generic steroidal saponin under various conditions. Please note that this is a generalized representation, and the actual degradation rates for this compound may vary.

Condition Parameter Value Remaining Saponin (%) after 7 days
pH 3.025°C65%
5.025°C85%
7.025°C98%
9.025°C88%
Temperature 4°CpH 7.0>99%
25°CpH 7.098%
40°CpH 7.075%
60°CpH 7.040%
Light Exposure Dark25°C, pH 7.098%
Ambient Light25°C, pH 7.092%
UV Light (254 nm)25°C, pH 7.060%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., ELSD or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Saponin hydrolysis in buffer solutions is often base-catalyzed.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate a solution of this compound in a neutral buffer at 80°C. At specified time points, prepare solutions for HPLC analysis.

  • Photodegradation: Expose a solution of this compound in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples by HPLC at appropriate time intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). A UV detector is generally not suitable due to the lack of a strong chromophore in many saponins.[12]

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method to resolve the parent compound from its degradation products formed during forced degradation studies is critical.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-ELSD/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathway Identify Degradation Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics

Forced degradation experimental workflow.

degradation_pathway OPC This compound (Steroidal Trisaccharide) DP1 Prosapogenin 1 (Steroidal Disaccharide) OPC->DP1 Hydrolysis (Loss of Sugar 1) DP2 Prosapogenin 2 (Steroidal Monosaccharide) DP1->DP2 Hydrolysis (Loss of Sugar 2) Aglycone Aglycone (Steroid Core) DP2->Aglycone Hydrolysis (Loss of Sugar 3)

Hypothetical degradation pathway of this compound.

Strategies for Improving Stability

Q4: How can I formulate this compound to improve its stability in solution?

Several formulation strategies can be employed to enhance the stability of this compound:

  • pH Control: Maintaining a neutral pH is the most critical factor. Use of a suitable buffer system (e.g., phosphate (B84403) buffer) can help maintain the desired pH.

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 80 may help stabilize saponins.[12]

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin has been shown to reduce the lytic effects of some saponins and may improve stability.[12]

  • Co-solvents: The use of co-solvents such as ethanol (B145695) or propylene (B89431) glycol in aqueous formulations might reduce the hydrolytic degradation rate.

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing the this compound solution can significantly improve its stability by removing water, which is essential for hydrolysis.[13] The lyophilized powder can then be reconstituted before use.

  • Nanoformulations: Encapsulating this compound in nanoemulsions or liposomes can protect it from the surrounding environment and control its release.[14][15][16] Saponins themselves can also act as natural emulsifiers to stabilize nanoemulsions.[3][14]

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Stabilization Strategies instability This compound Instability in Solution ph Inappropriate pH instability->ph temp High Temperature instability->temp light Light Exposure instability->light oxygen Oxygen instability->oxygen formulate Advanced Formulation (e.g., Lyophilization, Nanoemulsion) instability->formulate buffer Neutral pH Buffer ph->buffer storage Low Temperature Storage temp->storage protect Light Protection light->protect inert Inert Atmosphere oxygen->inert

Troubleshooting logic for this compound instability.

References

Overcoming Ophiopojaponin C interference in MTT and other colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ophiopojaponin C. This resource provides troubleshooting guides and answers to frequently asked questions regarding its interference in MTT and other colorimetric cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why do my MTT assay results show an unexpected increase in cell viability at higher concentrations of this compound?

This is a common manifestation of assay interference. Instead of reflecting true cell proliferation, the increased absorbance reading is likely due to the intrinsic properties of this compound. Many plant-derived compounds, including saponins, possess reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less toxic or even proliferative.

Q2: How can I definitively confirm that this compound is interfering with my MTT assay?

To confirm interference, you should run a cell-free control experiment. Prepare a set of wells in your microplate with the same serial dilutions of this compound in cell culture media, but without adding any cells. Add the MTT reagent and solubilizing agent (e.g., DMSO) following your standard protocol. If you observe the formation of purple formazan, it confirms that this compound is directly reducing the MTT reagent and interfering with the assay.[1]

Q3: Is the interference limited to the compound's color, or is it a chemical reaction?

The interference can be twofold. While some plant extracts are darkly colored and can increase absorbance readings, the primary issue with compounds like this compound is often its chemical reactivity.[1] As a potential reducing agent, it can donate electrons to the MTT tetrazolium salt, a reaction typically performed by mitochondrial dehydrogenases in living cells.[2] This chemical reduction is the main source of false-positive results.

Q4: If this compound interferes with MTT, will it also interfere with other tetrazolium-based assays like XTT, MTS, or WST-1?

Yes, it is highly likely. Assays based on other tetrazolium salts (XTT, MTS, WST) also rely on the reduction of the salt to a colored formazan product. Because the interference is based on the reducing potential of the compound, this compound can interfere with these assays as well. However, the degree of interference may vary. It is crucial to perform cell-free controls for any tetrazolium-based assay you choose.

Troubleshooting Guide for MTT Assays

If you suspect this compound is interfering with your MTT assay, follow this troubleshooting workflow.

MTT_Troubleshooting_Workflow cluster_start cluster_controls Step 1: Run Control Experiments cluster_analysis Step 2: Analyze Control Results cluster_solutions Step 3: Implement Solutions start Start: Suspected MTT Assay Interference cell_free Cell-Free Control: Add this compound + Media + MTT (No Cells) start->cell_free compound_color Compound Color Control: Add this compound + Media (No Cells, No MTT) start->compound_color check_formazan Purple Formazan in Cell-Free Well? cell_free->check_formazan check_color High Absorbance in Color Control? compound_color->check_color check_formazan->check_color No switch_assay High Interference Confirmed: MTT Assay is Unsuitable. Proceed to Alternative Assays. check_formazan->switch_assay Yes subtract_blank Action: Subtract Compound Color Control absorbance from all readings. check_color->subtract_blank Yes continue_mtt No Interference Detected. Continue with standard MTT protocol. check_color->continue_mtt No subtract_blank->continue_mtt

Caption: Troubleshooting workflow for identifying and addressing this compound interference in MTT assays.

Recommended Alternative Assays

If interference is confirmed, switching to an assay with a different detection principle is the most robust solution. Assays that do not rely on tetrazolium reduction are recommended.

Assay NamePrincipleDetectionKey AdvantagesPotential for Interference
Sulforhodamine B (SRB) Assay Stains total cellular protein content with a bright pink aminoxanthene dye.Colorimetric (Absorbance)Unaffected by compound's reducing potential; stable endpoint; cost-effective.Low. Unlikely to be affected unless this compound precipitates protein.
Resazurin (B115843) (AlamarBlue®) Assay Metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin.Fluorometric / ColorimetricHigh sensitivity; non-destructive (allows for further cell analysis).Low when using fluorescence. Colorimetric reading can still be affected by compound color.
ATP-Based Luminescence Assay Measures ATP levels using the luciferase enzyme reaction, as ATP is a marker of metabolically active cells.LuminescenceExtremely high sensitivity (can detect <10 cells); rapid protocol.Very Low. Luminescence is highly specific and avoids color/fluorescence interference.
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.Microscopy (Cell Counting)Simple, direct measure of cell membrane integrity; inexpensive.Manual and lower throughput; subjective counting can introduce variability.
DRAQ7™ Flow Cytometry Assay A far-red fluorescent dye that selectively stains the nuclei of dead or membrane-compromised cells.Flow CytometryHighly specific for cell death; excellent for colored compounds; provides single-cell data.Requires a flow cytometer; more complex data analysis.

Experimental Protocols

Protocol 1: Cell-Free Interference Control for MTT Assay

This protocol determines if this compound directly reduces the MTT reagent.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.

  • Plate Setup: Add 50 µL of medium to "blank" wells. Add 50 µL of each 2x compound dilution to triplicate wells.

  • Incubate: Add 50 µL of cell culture medium to all wells (to make the final volume 100 µL). Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for the same duration as your planned cytotoxicity experiment (e.g., 24-72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for Reduction: Incubate the plate for 2-4 hours at 37°C.

  • Observe and Solubilize: Visually inspect the wells for purple formazan formation. Afterwards, add 100 µL of DMSO or your preferred solubilizing agent to all wells and mix thoroughly.

  • Read Absorbance: Measure the absorbance at 570 nm. A significant increase in absorbance in cell-free wells containing the compound indicates direct MTT reduction.

Protocol 2: Sulforhodamine B (SRB) Assay Workflow

The SRB assay is a recommended alternative as it measures total protein content and is unaffected by the reducing properties of the test compound.

SRB_Workflow cluster_steps SRB Assay Experimental Workflow s1 1. Seed Cells Seed cells in a 96-well plate and allow them to adhere. s2 2. Treat with Compound Add varying concentrations of This compound and incubate. s1->s2 s3 3. Cell Fixation Gently add cold 10% TCA. Incubate for 1 hour at 4°C. s2->s3 s4 4. Wash and Dry Remove TCA and wash plates 5 times with deionized water. Allow plates to air dry completely. s3->s4 s5 5. SRB Staining Add 0.4% SRB solution in 1% acetic acid. Incubate for 30 minutes at room temperature. s4->s5 s6 6. Wash and Dry Again Quickly wash plates 5 times with 1% acetic acid to remove unbound dye. Allow plates to air dry. s5->s6 s7 7. Solubilize Dye Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye. s6->s7 s8 8. Read Absorbance Measure absorbance on a plate reader at ~510 nm. s7->s8

Caption: Step-by-step experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol 3: Resazurin (AlamarBlue®) Assay

This protocol offers a highly sensitive, fluorescence-based alternative.

  • Cell Plating and Treatment: Seed and treat cells with this compound as you would for the MTT assay. Include "no-cell" and "untreated cell" controls.

  • Prepare Reagent: Prepare the resazurin working solution (commercially available or 0.15 mg/mL in PBS) and warm to 37°C.

  • Add Reagent: Remove a portion of the media if necessary and add the resazurin solution to each well (typically 10-20% of the well volume).

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time may need to be determined empirically.

  • Measure Fluorescence: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the fluorescence of the "no-cell" control from all other readings. Cell viability is expressed as a percentage relative to the "untreated cell" control.

References

Ophiopojaponin C degradation under different temperature and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ophiopojaponin C Stability

Disclaimer: Specific experimental data on the degradation of this compound under varying temperature and pH conditions is limited in publicly available literature. This guide is based on established principles of steroidal saponin (B1150181) chemistry and general stability testing protocols. The quantitative data and degradation pathways presented are hypothetical and for illustrative purposes to guide researchers in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Like many steroidal saponins (B1172615), this compound is susceptible to degradation from several factors. The most critical are:

  • pH: Highly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the steroidal aglycone.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[1] Saponins have been shown to be sensitive to temperature.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation, particularly if photosensitive functional groups are present.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the modification of the steroidal backbone or sugar residues.

Q2: What are the likely degradation products of this compound under harsh pH or temperature conditions?

A2: The degradation of this compound, a steroidal saponin, likely proceeds through the hydrolysis of its sugar chains.[2] This process would result in:

  • Prosapogenins: Partially degraded saponins where one or more, but not all, sugar units have been removed.

  • Aglycone: The core steroidal structure (sapogenin) remaining after all sugar moieties have been cleaved.

  • Degraded Aglycone: Under very harsh conditions (e.g., strong acid and high heat), the steroidal ring structure itself may undergo rearrangements, oxidation, or dehydration.

Q3: What analytical method is most suitable for quantifying this compound and its degradation products in a stability study?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for such analyses.

  • HPLC with UV Detector: Suitable if the saponin has a chromophore that absorbs UV light.

  • HPLC with Evaporative Light Scattering Detector (ELSD): This is an excellent choice for saponins as it does not require a chromophore and responds to the mass of the analyte.

  • HPLC with Mass Spectrometry (HPLC-MS): This provides the highest sensitivity and specificity, allowing for the quantification of the parent compound and the identification of unknown degradation products based on their mass-to-charge ratio.[3] A validated HPLC-MS method is considered a suitable quality control method for steroidal saponins from Ophiopogon japonicus.[3]

Troubleshooting Guide

Q1: My HPLC results for the stability samples are showing inconsistent retention times. What could be the cause?

A1: Retention time drift in HPLC can be caused by several factors. Here is a systematic approach to troubleshooting:

  • Check Mobile Phase: Ensure the mobile phase composition is accurate and has been freshly prepared and properly degassed. Small changes in pH or solvent ratio can significantly shift retention times for saponins.

  • Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can cause retention times to drift.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run, especially after a gradient elution or when the system has been idle.[4]

  • System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.[5]

Q2: I am observing rapid degradation of this compound even under supposedly mild conditions. What might be wrong?

A2: Unexpectedly fast degradation can point to hidden factors in your experimental setup:

  • Buffer Reactivity: Ensure your buffer components are inert and not catalyzing the degradation. Some buffer salts can interact with the analyte.

  • Contaminants: Trace amounts of metal ions or other reactive impurities in your solvents or on your glassware can accelerate degradation. Consider using high-purity solvents and acid-washing glassware.

  • Dissolved Oxygen: If the degradation is oxidative, dissolved oxygen in your solution could be the culprit. Consider sparging your solutions with an inert gas like nitrogen or argon.

  • Microbial Contamination: If samples are stored for extended periods, microbial growth can lead to enzymatic degradation of the saponin. Consider sterile filtering your solutions or adding a preservative if it doesn't interfere with the analysis. A study on saponin stability found that sterilized samples stored in a cold room had a lower degradation rate.[6]

Q3: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?

A3: Poor peak shape can compromise the accuracy of quantification. Consider the following adjustments:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual silanols on the HPLC column packing, leading to peak tailing. Adjusting the pH slightly (e.g., adding 0.1% formic acid) can often improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or broadening. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving your sample in a solvent much stronger than your mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.[7]

Hypothetical Data Summary

The following data are for illustrative purposes only and represent plausible results for a stability study of a steroidal saponin.

Table 1: Effect of Temperature on this compound Degradation at pH 7.0

Temperature (°C)Incubation Time (days)This compound Remaining (%)
40100.0
3099.5
6099.1
9098.8
250100.0
3095.2
6090.8
9086.5
400100.0
3082.1
6068.5
9055.3
600100.0
775.4
1452.1
2133.7

Table 2: Effect of pH on this compound Degradation at 40°C

pHIncubation Time (days)This compound Remaining (%)
3.00100.0
1585.3
3071.2
5.00100.0
1592.6
3085.9
7.00100.0
1590.5
3082.1
9.00100.0
1578.4
3060.7

Experimental Protocols

Protocol: Stability Assessment of this compound

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of purified this compound and dissolve it in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Preparation of Buffer Solutions:

  • Sample Preparation for Stability Study:

    • For each pH and temperature condition, transfer a precise volume of the this compound stock solution into a series of amber glass vials.

    • Evaporate the methanol under a gentle stream of nitrogen.

    • Add the appropriate buffer to each vial to achieve a final concentration of 50 µg/mL.

    • Seal the vials tightly. Prepare triplicate vials for each time point.

  • Incubation:

    • Place the sets of vials in temperature-controlled stability chambers or ovens set to the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Protect all samples from light.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 7, 14, 30, 60, 90 days), remove the triplicate vials for each condition.

    • Allow the vials to cool to room temperature.

    • If necessary, quench the degradation reaction by flash-freezing or pH neutralization.

    • Directly inject an aliquot of the sample into the HPLC system or dilute as needed with the mobile phase.

  • HPLC-ELSD Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings: Drift tube temperature 50°C, Nebulizer gas pressure 3.5 bar.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining by comparing the peak area at time 't' to the peak area at time zero.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow prep Sample Preparation (Stock Solution, Buffers) incubation Incubation (Set Temp & pH Conditions) prep->incubation sampling Time-Point Sampling (e.g., Day 0, 7, 14, 30...) incubation->sampling sampling->incubation Continue Incubation analysis HPLC Analysis (Quantification of this compound) sampling->analysis data Data Processing (Calculate % Remaining) analysis->data kinetics Kinetic Modeling (Determine Degradation Rate & Half-life) data->kinetics

Caption: Experimental workflow for a typical stability study of a pharmaceutical compound.

degradation_pathway saponin This compound (Steroidal Saponin) prosapogenin Prosapogenin (Partial Sugar Loss) saponin->prosapogenin Mild Hydrolysis (Acid/Base/Heat) sugars Free Sugars saponin->sugars aglycone Sapogenin (Aglycone) prosapogenin->aglycone Strong Hydrolysis prosapogenin->sugars degraded_aglycone Further Degraded Products (e.g., Ring Opening) aglycone->degraded_aglycone Harsh Conditions

Caption: Hypothetical degradation pathway of a steroidal saponin under hydrolytic conditions.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ophiopojaponin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and in vivo evaluation of Ophiopojaponin C, a steroidal saponin (B1150181) with therapeutic potential but poor oral bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability low?

A1: this compound is a natural steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus. Its low oral bioavailability is likely attributed to a combination of factors including poor aqueous solubility, low intestinal permeability, and potential efflux by intestinal transporters. Many saponins (B1172615) are large, complex molecules that do not readily cross the intestinal epithelium.

Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?

A2: The main approaches focus on improving its solubility and/or its permeability across the intestinal mucosa. These strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization in the gastrointestinal fluids.

  • Nanoparticle Systems: Including Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles, which increase the surface area for dissolution and can enhance absorption.[1][2][3]

  • Liposomes: Vesicular systems that can encapsulate this compound, protecting it from degradation and potentially facilitating its transport across the gut wall.[4][5]

Q3: Are there any known cellular mechanisms affected by this compound or related compounds?

A3: While specific signaling pathways for this compound are not extensively documented in publicly available literature, related saponins from Ophiopogon japonicus have been shown to influence key cellular pathways. For instance, Ophiopogonin B has been demonstrated to induce apoptosis in cancer cells through the Hippo signaling pathway. It is plausible that this compound may engage similar pathways.

Q4: What are the critical parameters to assess when evaluating a new this compound formulation in vivo?

A4: Key pharmacokinetic parameters to determine in animal models (e.g., rats, mice) include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

  • Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration in the blood to reduce by half.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo testing of this compound formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low drug loading in the formulation (e.g., SEDDS, SLNs, Liposomes). 1. Poor solubility of this compound in the lipid/oil phase. 2. Incompatible excipients. 3. Suboptimal formulation process parameters (e.g., temperature, sonication time).1. Screen a variety of oils, surfactants, and co-surfactants to find a system with higher solubilizing capacity for this compound. 2. Ensure all excipients are compatible and consider using solubilizers. 3. Optimize the formulation process. For liposomes, for example, ensure the thin film hydration method is performed correctly and that the temperature is above the phase transition temperature of the lipids used.
Inconsistent pharmacokinetic data between animals. 1. Variability in the in vivo performance of the formulation. 2. Physiological differences between animals (e.g., gastric pH, intestinal transit time). 3. Inconsistent gavage technique.1. Ensure the formulation is physically and chemically stable. For SEDDS, verify that it forms a consistent and stable emulsion upon dilution. 2. Fast the animals overnight before dosing to reduce variability in gastrointestinal conditions. 3. Standardize the oral gavage procedure to ensure consistent administration.
No detectable or very low plasma concentrations of this compound after oral administration. 1. Extremely low oral bioavailability. 2. Rapid metabolism (first-pass effect). 3. Issues with the analytical method.1. Consider more advanced formulation strategies, such as targeted nanoparticles or the inclusion of permeation enhancers. 2. Investigate potential metabolic pathways and consider co-administration with metabolic inhibitors (in preclinical studies). 3. Validate the LC-MS/MS or other analytical methods to ensure it has sufficient sensitivity (low limit of quantification) to detect the expected low concentrations of this compound in plasma.
Precipitation of the drug in the gastrointestinal tract. 1. The formulation is not stable in the GI environment (e.g., pH changes, enzymatic degradation). 2. The drug concentration in the formulation is too high (supersaturation leading to precipitation).1. For SEDDS, select surfactants and co-surfactants that form a stable emulsion across a range of pH values. For nanoparticles, consider surface coating to protect against degradation. 2. Reduce the drug loading in the formulation and re-evaluate its in vitro and in vivo performance.

Section 3: Quantitative Data Summary

As specific pharmacokinetic data for this compound is limited in the available literature, the following tables present hypothetical data for a "Model Saponin" with poor oral bioavailability, and how these parameters might be improved with an enhanced formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS). This data is for illustrative purposes to guide researchers in their expectations and experimental design.

Table 1: Pharmacokinetic Parameters of a Model Saponin after Intravenous and Oral Administration in Rats (n=6).

ParameterIntravenous (1 mg/kg)Oral Suspension (10 mg/kg)
Cmax (ng/mL) 1500 ± 25050 ± 15
Tmax (h) 0.11.5 ± 0.5
AUC (0-t) (ng·h/mL) 3000 ± 400200 ± 50
t1/2 (h) 3.5 ± 0.84.0 ± 1.0
Oral Bioavailability (F%) -~0.67%

Table 2: Comparison of Pharmacokinetic Parameters of a Model Saponin in an Oral Suspension vs. an Enhanced Formulation (SEDDS) in Rats (10 mg/kg, n=6).

ParameterOral SuspensionEnhanced Formulation (SEDDS)
Cmax (ng/mL) 50 ± 15350 ± 70
Tmax (h) 1.5 ± 0.51.0 ± 0.3
AUC (0-t) (ng·h/mL) 200 ± 501400 ± 300
Relative Bioavailability 17-fold increase

Section 4: Experimental Protocols

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture in a water bath at 40°C to facilitate the dissolution of this compound.

    • Vortex the mixture until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle agitation. Record the time taken for the formation of a clear or slightly bluish emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of the this compound SEDDS formulation compared to a suspension.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound SEDDS formulation

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.

  • Dosing:

    • Divide the rats into two groups (n=6 per group).

    • Group 1 (Control): Administer the this compound suspension orally at a dose of 10 mg/kg.

    • Group 2 (Test): Administer the this compound SEDDS formulation orally at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin). Calculate the relative bioavailability of the SEDDS formulation compared to the suspension.

Section 5: Visualizations

Signaling Pathway

Ophiopogonin_B_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ophiopogonin B Ophiopogonin B MST1_2 MST1/2 Ophiopogonin B->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates YAP_p p-YAP (Inactive) YAP->YAP_p YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Apoptosis Apoptosis YAP_TEAD->Apoptosis Promotes

Caption: Proposed Hippo signaling pathway activation by Ophiopogonin B.

Experimental Workflow

SEDDS_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Screening Excipient Screening PhaseDiagram Ternary Phase Diagrams Screening->PhaseDiagram Preparation SEDDS Preparation PhaseDiagram->Preparation Emulsification Self-Emulsification Time Preparation->Emulsification DropletSize Droplet Size Analysis Preparation->DropletSize Dosing Oral Dosing in Rats Preparation->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for SEDDS formulation and in vivo evaluation.

Intestinal Absorption Barriers

Absorption_Barriers IntestinalLumen Intestinal Lumen This compound (Poorly Soluble) Enterocyte Enterocyte Metabolism (First-Pass Effect) Efflux (P-gp, MRPs) IntestinalLumen->Enterocyte Low Permeability Enterocyte->IntestinalLumen Efflux SystemicCirculation Systemic Circulation (Low Bioavailability) Enterocyte->SystemicCirculation Absorption

Caption: Barriers to the oral absorption of this compound.

References

Troubleshooting Ophiopojaponin C peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Ophiopojaponin C peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem when analyzing this compound?

A: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] This issue is particularly problematic for the quantification of this compound as it can obscure the separation from closely eluting impurities, reduce peak resolution, and lead to inaccurate integration and unreliable quantitative results.[1][2]

Q2: What chemical properties of this compound make it susceptible to peak tailing?

A: this compound is a large steroidal glycoside with a molecular formula of C44H70O18.[3] Its structure contains numerous polar hydroxyl (-OH) groups from its sugar moieties. These polar groups can engage in undesirable secondary interactions with the stationary phase, which is a primary cause of peak tailing.

Q3: My this compound peak is tailing, but other compounds in my sample have a good peak shape. What is the most likely cause?

A: When peak tailing is specific to one analyte, the cause is almost always related to chemical interactions between that analyte and the stationary phase. For this compound, the most probable cause is secondary polar interactions between the molecule's hydroxyl groups and acidic residual silanol (B1196071) groups on the surface of the silica-based C18 column.[1][4][5][6] These interactions create a secondary, stronger retention mechanism that delays parts of the analyte band from eluting, resulting in a tail.

Q4: All the peaks in my chromatogram, including this compound, are tailing. What does this suggest?

A: If all peaks in a chromatogram exhibit tailing, the issue is likely due to a physical or system-wide problem rather than specific chemical interactions.[1][2] Common causes include:

  • Column Degradation: A void may have formed at the column inlet, or the packing bed may be compromised.[7]

  • Blocked Frit: Particulate matter from the sample or mobile phase may be obstructing the inlet frit of the column.[7][8]

  • Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-diameter tubing or poorly made connections, can lead to band broadening and tailing.[5][6][9]

  • Contamination: A buildup of strongly retained sample components on the guard or analytical column can affect all eluting peaks.[2][9]

Q5: How can my sample injection solvent affect the peak shape of this compound?

A: Using an injection solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause peak distortion, including tailing or fronting.[6][10] The strong solvent can carry the analyte band partway down the column in a disorganized manner, leading to a poor starting band shape. It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.[8]

Q6: Can injecting too much this compound cause peak tailing?

A: Yes, this is known as mass overload. Injecting too concentrated a sample can saturate the stationary phase, leading to a right-angled peak shape that often presents with a tailing profile.[1][6][7][11] Similarly, injecting too large a volume of sample, even at a reasonable concentration, can also cause peak distortion.[11]

Troubleshooting Guides and Experimental Protocols

Protocol 1: Diagnosing and Mitigating Secondary Silanol Interactions

This protocol provides a systematic approach to confirm and resolve peak tailing caused by interactions with residual silanol groups.

Methodology:

  • Initial Analysis: Inject the this compound standard using your current method and record the chromatogram. Calculate the Asymmetry Factor (As) or USP Tailing Factor (Tf). A value greater than 1.2 indicates significant tailing.[1][2]

  • Mobile Phase pH Adjustment:

    • Since silanol interactions are minimized at low pH, prepare a mobile phase with a pH between 2.5 and 3.5.[4][10] Use a buffer such as 20-50 mM potassium phosphate (B84403) or 0.1% formic acid to control the pH.

    • Ensure the column used is stable at this low pH.

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 20 column volumes to ensure all previous mobile phase is flushed out and the stationary phase surface is fully protonated.[1]

  • Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were the primary cause.[1]

  • Use of Additives (If pH adjustment is insufficient):

    • If tailing persists, add a competitive base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites, preventing them from interacting with this compound.

    • Alternatively, use a high-purity, end-capped column specifically designed for polar or basic analytes, which has a lower concentration of residual silanols.[5][10]

Protocol 2: Investigating Column Health and System Issues

This protocol helps identify physical problems with the column or HPLC system that cause general peak tailing.

Methodology:

  • Replace Guard Column: If a guard column is in use, replace it with a new one.[2][11] A contaminated or worn-out guard column is a very common source of peak shape problems. If this resolves the tailing, the issue was localized to the guard column.

  • Column Reversal and Flushing:

    • Disconnect the column from the detector.

    • Reverse the direction of the column and connect the outlet to the injector.

    • Flush the column with a series of strong solvents to remove contaminants. A typical sequence for a C18 column is water, methanol, acetonitrile, isopropanol, and then back in reverse order to the mobile phase.

    • Caution: Only perform this on columns that are not designated as directional. Check the manufacturer's instructions.

  • Check for Voids: After disconnecting the column, carefully inspect the inlet. If a visible void or depression has formed in the packing material at the inlet, the column is physically damaged and must be replaced.[7]

  • Inspect System Connections: Check all tubing and fittings between the injector and the detector. Ensure that all connections are secure and that the tubing ends are fully seated in their ports to minimize dead volume.[6] Use narrow internal diameter tubing (e.g., 0.005") where possible.[5]

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Name This compound[3][12]
Type Steroidal Glycoside[13]
Molecular Formula C44H70O18[3]
Molecular Weight 887.026 g/mol [3]
Predicted pKa ~12.7[13]
Solubility Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform[13]

Table 2: Troubleshooting Summary for this compound Peak Tailing

SymptomPotential CauseRecommended First Action
Only this compound peak tails Secondary silanol interactionsLower mobile phase pH to < 3.5[4]
Mass overloadDilute the sample 10-fold and reinject[7][10]
Inappropriate sample solventDissolve sample in the initial mobile phase
All peaks in the run are tailing Column contamination / Blocked fritReplace the guard column; if none, flush the analytical column[2][11]
Column void / damageInspect column inlet; replace if a void is visible[7]
Extra-column dead volumeCheck and tighten all fittings; use shorter/narrower tubing[5]

Visualizations

G cluster_observe Observation cluster_diagnose Diagnosis cluster_chem_path Chemical Issues cluster_phys_path Physical / System Issues cluster_solution Solutions observe Peak Tailing Observed for this compound diagnose Are ALL peaks tailing or only the analyte? observe->diagnose silanol Suspect Secondary Silanol Interactions diagnose->silanol  Only Analyte   column_health Suspect Column Health (Void, Contamination) diagnose->column_health  All Peaks   overload Suspect Mass Overload or Solvent Mismatch silanol->overload If pH is already low sol_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) silanol->sol_ph sol_dilute Dilute Sample or Reduce Injection Volume overload->sol_dilute dead_volume Suspect Extra-Column Dead Volume column_health->dead_volume If column flush fails sol_column Replace Guard Column or Flush Analytical Column column_health->sol_column sol_fittings Check Fittings & Minimize Tubing Length dead_volume->sol_fittings

Caption: A logical workflow for troubleshooting this compound peak tailing.

Caption: Interactions of this compound with an RP-HPLC stationary phase.

References

Technical Support Center: Ophiopojaponin C Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Ophiopojaponin C.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for analyzing this compound and other steroidal saponins (B1172615)?

A1: Electrospray ionization (ESI) is the most common and effective ionization technique for steroidal saponins like this compound. These molecules are polar and can be readily ionized in solution. Both positive and negative ion modes can be explored, but negative ion mode is often preferred for steroidal saponins as it can provide clear deprotonated molecules [M-H]-.

Q2: I am not seeing a clear molecular ion for this compound. What could be the reason?

A2: Several factors could contribute to a weak or absent molecular ion:

  • In-source fragmentation: The compound might be fragmenting in the ion source. Try reducing the source temperature or using gentler source conditions (e.g., lower cone/capillary voltage).

  • Adduct formation: this compound may readily form adducts with salts present in the mobile phase or sample, such as sodium [M+Na]+ or potassium [M+K]+. This is especially common in positive ion mode. Consider using a mobile phase with volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote the formation of [M+H]+ or [M+NH4]+.

  • Mobile phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase might enhance deprotonation, while a slightly acidic mobile phase (e.g., with 0.1% formic acid) is standard for positive ion mode.

Q3: How do I choose the right LC column for this compound analysis?

A3: A reversed-phase C18 column is the most common choice for the separation of steroidal saponins.[1][2] this compound is a moderately polar compound, and a C18 stationary phase provides good retention and separation from other components in the matrix. Columns with a particle size of 5 µm or smaller are recommended for better resolution and peak shape.

Q4: What are typical fragmentation patterns for steroidal saponins like this compound?

A4: Steroidal saponins typically undergo glycosidic bond cleavages, resulting in the sequential loss of sugar moieties.[3] The fragmentation of the steroidal aglycone itself can also be observed. By performing product ion scans on the precursor ion of this compound, you can identify characteristic fragment ions corresponding to the loss of its sugar units. This information is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

Experimental Workflow

Below is a generalized workflow for the development of an LC-MS/MS method for this compound analysis.

workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Ophiopogon japonicus Tuber extract Ultrasonic Extraction (70% Methanol) sample->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_sep LC Separation (C18 Column) filter->lc_sep Inject ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant Acquire Data report Reporting quant->report

Caption: A general workflow for this compound analysis.

Experimental Protocols

Sample Preparation from Ophiopogon japonicus Tubers

This protocol is adapted from a method used for the extraction of steroidal saponins from Ophiopogon japonicus.[1]

  • Grinding: Grind the dried tubers of Ophiopogon japonicus into a fine powder.

  • Weighing: Accurately weigh 1.0 g of the powdered sample.

  • Extraction: Add 30 mL of 70% methanol (B129727) to the sample. Perform ultrasonic extraction for 60 minutes.

  • Cooling and Weight Compensation: Allow the extract to cool to room temperature. Add 70% methanol to compensate for any weight loss during extraction.

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm membrane filter prior to LC-MS/MS analysis.

  • Storage: Store the filtered sample at 4°C until injection.

LC-MS/MS Method Parameters

The following parameters are based on a validated method for the analysis of steroidal saponins from Ophiopogon japonicus and can be used as a starting point for this compound method development.[2]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 5 µm particle size
Mobile Phase A 0.02% Formic Acid in Water
Mobile Phase B 0.02% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5-10 µL
Column Temperature 30°C
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.

Table 2: Mass Spectrometry Parameters (Example for Steroidal Saponins)

ParameterValue
Ionization Mode ESI Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon

Note: The optimal MRM transitions (precursor ion > product ion) and collision energy for this compound need to be determined by infusing a standard solution of the compound and performing product ion scans.

Troubleshooting Guide

Problem: High Backpressure

High backpressure is a common issue in LC systems. The following flowchart can help diagnose and resolve the problem.

troubleshooting Troubleshooting High Backpressure start High Backpressure Observed q1 Disconnect column. Is pressure still high? start->q1 a1_yes Check for blockages in tubing, injector, or detector. q1->a1_yes Yes a1_no Problem is with the column. q1->a1_no No q2 Reverse flush the column. Does pressure decrease? a1_no->q2 a2_yes Contamination on column frit. Continue flushing or replace frit. q2->a2_yes Yes a2_no Column is likely irreversibly blocked. Replace the column. q2->a2_no No

Caption: A logical flow for troubleshooting high backpressure.

Table 3: Common LC-MS/MS Issues and Solutions for this compound Analysis

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Column contamination or degradation.- Mismatch between injection solvent and mobile phase.- Ensure the mobile phase pH is appropriate.- Use a guard column and replace it regularly.- Flush the column with a strong solvent.- Dissolve the sample in the initial mobile phase.
Low Sensitivity/No Peak - Inefficient ionization.- Incorrect MRM transitions.- Sample degradation.- Low concentration in the sample.- Optimize source parameters (voltages, temperatures).- Confirm MRM transitions with a standard.- Prepare fresh samples and standards.- Consider a sample concentration step (e.g., solid-phase extraction).
High Carryover - Adsorption of this compound to the injector, tubing, or column.- Use a stronger needle wash solvent.- Increase the duration of the column wash at the end of the gradient.- Inject blanks between samples.
Retention Time Shift - Inconsistent mobile phase composition.- Column aging.- Fluctuation in column temperature.- Prepare fresh mobile phase daily.- Allow adequate time for column equilibration between runs.- Ensure the column oven is stable.

References

Addressing poor cellular uptake of Ophiopojaponin C in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ophiopojaponin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming its poor cellular uptake.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected biological effect of this compound in my cell culture experiments. What could be the underlying issue?

A1: The most common reason for a lack of efficacy in vitro is the poor cellular uptake of this compound. Like many steroidal saponins, its high molecular weight (887.03 g/mol ) and amphipathic nature can limit its ability to passively diffuse across the cell membrane.[1]

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.

  • Enhance Cellular Uptake: If optimizing concentration and time is insufficient, consider employing strategies to improve its delivery into the cells. See the detailed guides below for various enhancement techniques.

Q2: How can I improve the solubility of this compound in my culture medium?

A2: Poor solubility can lead to precipitation of the compound in your culture medium, reducing its effective concentration.

Troubleshooting Steps:

  • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%).

  • Complexation with Cyclodextrins: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility.[2][3][4] This is a widely used method for improving the solubility of poorly soluble drugs.[2] Refer to the protocol for Cyclodextrin (B1172386) Inclusion Complex Formation .

Q3: What are the recommended methods to enhance the cellular uptake of this compound?

A3: Several strategies can be employed to overcome the poor membrane permeability of this compound. The choice of method will depend on your specific experimental needs and cell type.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles or micelles can facilitate its entry into cells via endocytosis.

    • Pluronic F127 Micelles: These are biocompatible and can encapsulate hydrophobic compounds.

    • Liposomes: These vesicles can encapsulate both hydrophilic and hydrophobic compounds and are widely used for drug delivery.

  • Permeation Enhancers: Co-administration with chemical permeation enhancers can transiently increase membrane permeability.

Refer to the Experimental Protocols section for detailed methodologies.

Q4: How can I assess the permeability of this compound across a cell monolayer?

A4: The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal drug absorption. This assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells.

Q5: Are there any known signaling pathways affected by this compound or related compounds?

A5: Yes, Ophiopogonins have been shown to modulate several key signaling pathways, which may be linked to their biological activities. Understanding these pathways can help in designing mechanism-of-action studies.

  • NF-κB Signaling Pathway: Ophiopogonin D has been found to inhibit the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.

  • MAPK Signaling Pathway: Saponins are known to influence the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.

  • Hippo Signaling Pathway: Ophiopogonin B has been demonstrated to induce apoptosis in cancer cells through the Hippo pathway.

Diagrams for these pathways are provided in the Signaling Pathways section.

Data Presentation

Table 1: Comparison of Cellular Uptake Enhancement Strategies

Enhancement StrategyPrincipleAdvantagesDisadvantagesTypical Size Range
Pluronic F127 Micelles Encapsulation in amphiphilic block copolymer micellesBiocompatible, easy to prepare, small sizeLower drug loading capacity10 - 100 nm
Liposomes Encapsulation in phospholipid vesiclesCan carry both hydrophilic and hydrophobic drugs, biocompatibleCan be unstable, more complex preparation50 - 500 nm
Cyclodextrin Complexation Formation of an inclusion complexIncreases solubility and stabilityMay not directly enhance cellular uptake as much as nanoparticlesN/A
Permeation Enhancers Transiently increase membrane permeabilitySimple to co-administerPotential for cytotoxicityN/A

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Pluronic F127 Micelles

This protocol is adapted from methods used for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Pluronic® F127

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Dissolve a known amount of this compound and Pluronic F127 (e.g., a 1:10 drug-to-polymer weight ratio) in chloroform in a round-bottom flask.

  • Thin Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the film with PBS (pH 7.4) by rotating the flask in a water bath set above the critical micelle temperature of Pluronic F127 (approximately 25°C) for 30-60 minutes.

  • Sonication: Sonicate the resulting suspension to form micelles and reduce their size.

  • Purification: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Characterization: Characterize the micelles for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Cyclodextrin Inclusion Complex Formation

This protocol is a general method for enhancing the solubility of poorly soluble compounds.

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Dissolution: Dissolve the cyclodextrin in deionized water with stirring.

  • Complexation: Slowly add the this compound to the cyclodextrin solution while continuously stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium.

  • Isolation (Optional): The complex can be used in solution or isolated as a powder by freeze-drying.

Protocol 3: Caco-2 Cell Permeability Assay

This is a standardized protocol to assess the transport of a compound across an intestinal barrier model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (marker for monolayer integrity)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Monolayer Formation: Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable. Also, assess the permeability of Lucifer yellow; low passage indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the this compound solution (dissolved in HBSS) to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate at 37°C on an orbital shaker. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (amount of drug transported per unit time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the apical chamber.

Visualizations

Signaling Pathways

NF_kB_Pathway OPC This compound IKK IKK Complex OPC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: this compound may inhibit the NF-κB signaling pathway.

MAPK_Pathway OPC This compound ASK1 ASK1 OPC->ASK1 Modulates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 CellResponse Apoptosis, Inflammation AP1->CellResponse

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Hippo_Pathway OPC This compound MST1_2 MST1/2 OPC->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inactivates) TEAD TEAD YAP_TAZ->TEAD Cannot bind Nucleus Nucleus YAP_TAZ->Nucleus Prevented from Entering Nucleus GeneExpression Target Gene Expression (e.g., anti-apoptotic) TEAD->GeneExpression Transcription Inhibited Apoptosis Apoptosis GeneExpression->Apoptosis Leads to

Caption: this compound may induce apoptosis via the Hippo pathway.

Experimental Workflows

Caption: Troubleshooting workflow for in vitro experiments with this compound.

Caption: Workflow for selecting and implementing a cellular uptake enhancement strategy.

References

Strategies to reduce Ophiopojaponin C-induced toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific toxicity of Ophiopojaponin C in normal cells is limited in current scientific literature. The following guidance is based on studies of related steroidal saponins (B1172615) from Ophiopogon japonicus and general principles of saponin (B1150181) toxicology. Researchers should conduct thorough dose-response and toxicity studies for this compound in their specific cell models.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell line control group when treated with this compound. Is this expected?

A1: While this compound is investigated for its anti-cancer properties, like many saponins, it can exhibit cytotoxic effects on normal cells, particularly at higher concentrations. Saponins can interact with cell membranes and induce apoptosis or necrosis. Studies on various steroidal saponins from Ophiopogon japonicus have demonstrated cytotoxicity against a range of cell lines. It is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific normal cell line to establish a therapeutic window for your experiments.

Q2: What is the likely mechanism of this compound-induced toxicity in normal cells?

A2: The primary mechanism of toxicity for many saponins, including those from Ophiopogon japonicus, is the induction of oxidative stress.[1][2] This involves the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, leading to apoptosis. Ophiopogonin D, a related saponin, has been shown to mitigate doxorubicin-induced cardiomyocyte injury by reducing ROS production and suppressing endoplasmic reticulum stress.[3] Therefore, it is plausible that this compound-induced toxicity involves similar oxidative stress pathways.

Q3: Are there any known agents that can protect normal cells from this compound toxicity?

A3: There is no specific protective agent documented for this compound. However, research on a related saponin, Ophiopogonin T, has shown it can significantly protect normal porcine kidney cells (LLC-PK1) from cisplatin-induced cytotoxicity without compromising the anti-cancer effect on hepatoma (HepG2) cells. This suggests that co-administration with certain other non-toxic saponins or compounds could be a viable strategy. Additionally, given the role of oxidative stress, the use of antioxidants could theoretically reduce this compound-induced toxicity.

Q4: How can we screen for potential protective agents against this compound-induced toxicity?

A4: A co-treatment cytotoxicity assay is the recommended approach. This involves treating your normal cells with a fixed, toxic concentration of this compound in combination with various concentrations of a potential protective agent. Cell viability can then be assessed using a standard method like the MTT or CCK-8 assay. A successful protective agent will result in a statistically significant increase in cell viability compared to cells treated with this compound alone.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density. 2. Variation in this compound stock solution stability. 3. Cells are passaged too many times, leading to altered sensitivity.1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Use cells within a defined low passage number range for all experiments.
Observed toxicity in normal cells is much higher than in the cancer cell line. 1. The normal cell line is particularly sensitive to saponin-induced membrane disruption. 2. The cancer cell line has upregulated anti-apoptotic or antioxidant pathways.1. Perform a detailed dose-response curve for both cell lines to determine the therapeutic index. 2. Consider using a different normal cell line as a control. 3. Investigate the expression of key apoptosis-related proteins (e.g., Bcl-2 family) and antioxidant enzymes (e.g., SOD) in both cell lines.
Antioxidant co-treatment is not reducing toxicity. 1. The chosen antioxidant is not effective against the specific ROS generated. 2. The antioxidant is not being taken up by the cells efficiently. 3. The primary toxicity mechanism is not oxidative stress in your model.1. Test a panel of antioxidants with different mechanisms of action (e.g., N-acetylcysteine, Vitamin E). 2. Verify the cellular uptake of the antioxidant. 3. Investigate other potential mechanisms of toxicity, such as direct membrane permeabilization or receptor-mediated apoptosis.

Data Presentation

Table 1: Cytotoxicity of Various Steroidal Saponins from Ophiopogon japonicus against Selected Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Ophiopogonin PHepG2> 20
HLE> 20
BEL7402> 20
BEL7403> 20
Hela> 20
Ophiopogonin QHepG28.3
HLE10.2
BEL740212.5
BEL74039.8
Hela15.4
DioscinHepG22.5
HLE3.1
BEL74024.2
BEL74032.8
Hela5.6
Methyl protodioscinHepG24.1
HLE5.3
BEL74026.8
BEL74034.5
Hela7.9
Ophiopogonin DMDA-MB-43518.7[4]
HepG225.4[4]
A54932.1[4]

Note: This table summarizes data from published studies and is intended for comparative purposes. IC50 values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Co-treatment Protective Assay using MTT

This protocol is designed to screen for agents that can protect normal cells from this compound-induced cytotoxicity.

Materials:

  • Normal cell line of interest

  • Complete culture medium

  • This compound

  • Potential protective agent(s)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the protective agent in culture medium.

  • Prepare a solution of this compound in culture medium at twice the predetermined toxic concentration (e.g., 2x IC75).

  • Remove the medium from the cells and add 50 µL of the protective agent dilutions to the appropriate wells.

  • Immediately add 50 µL of the 2x this compound solution to the wells containing the protective agent. This will result in a final volume of 100 µL with the desired final concentrations.

  • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the protective agent alone.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol determines if the observed cytotoxicity is due to apoptosis or necrosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Induce cytotoxicity in your normal cell line by treating with this compound (with or without a protective agent) for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_0 Proposed Mechanism of Saponin-Induced Toxicity OphiopojaponinC This compound Membrane Cell Membrane Interaction OphiopojaponinC->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidant (e.g., N-acetylcysteine) Antioxidant->ROS Inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_1 Experimental Workflow: Co-treatment Protective Assay A 1. Seed Normal Cells (96-well plate) B 2. Add Protective Agent (Serial Dilutions) A->B C 3. Add this compound (Fixed Toxic Concentration) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. MTT Assay D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Cell Viability F->G

Caption: Workflow for screening protective agents against this compound toxicity.

References

Validation & Comparative

Ophiopojaponin C vs. Ophiopogonin D: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two prominent steroidal saponins (B1172615) from Ophiopogon japonicus, this guide provides a comparative analysis of the bioactivities of Ophiopojaponin C and Ophiopogonin D for researchers, scientists, and drug development professionals.

This compound and Ophiopogonin D are two major steroidal saponins isolated from the tuberous roots of Ophiopogon japonicus, a plant widely used in traditional medicine. While both compounds share a similar structural backbone, emerging research suggests they possess distinct biological activities, warranting a closer comparative examination. This guide synthesizes the current scientific knowledge on their bioactivities, supported by experimental data, to elucidate their therapeutic potential and guide future research.

Comparative Overview of Bioactivities

While extensive research has been conducted on Ophiopogonin D, revealing a wide range of pharmacological effects, data on the specific bioactivities of this compound remains limited in publicly available scientific literature. Ophiopogonin D has demonstrated significant anti-inflammatory, anti-cancer, and cardiovascular protective properties. One study has quantified both this compound and Ophiopogonin D in extracts of Ophiopogon japonicus and evaluated the anticancer effects of these extracts[1]. However, a direct comparative study of the bioactivities of the isolated compounds is not yet available.

Ophiopogonin D: A Multi-Targeted Bioactive Compound

Ophiopogonin D has been the subject of numerous studies, highlighting its potential in treating a variety of conditions. Its bioactivities are summarized below.

Anti-inflammatory Activity

Ophiopogonin D exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to reduce the production of pro-inflammatory mediators. For instance, in a study using phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 cells to ECV304 cells, Ophiopogonin D showed a strong inhibitory effect with a half-maximal inhibitory concentration (IC50) of 1.38 nmol/l[2].

Anticancer Activity

The anticancer properties of Ophiopogonin D have been demonstrated in various cancer cell lines. It can inhibit cell viability and proliferation in a dose-dependent manner. For example, in HCT116p53+/+ colon cancer cells, Ophiopogonin D significantly inhibited cell viability at concentrations of 5, 10, 20, and 40 μM after 24 hours of treatment[3]. Steroidal saponins, including those from Ophiopogon japonicus, are known to inhibit cancer cell proliferation through pathways like the PI3K/Akt/mTOR pathway[4].

Cardiovascular Protection

Ophiopogonin D has shown significant promise in protecting the cardiovascular system. It can ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses[5]. The protective mechanism involves the regulation of various signaling pathways that prevent cardiomyocyte damage and improve cardiac function.

Signaling Pathways Modulated by Ophiopogonin D

The diverse bioactivities of Ophiopogonin D are attributed to its ability to modulate multiple intracellular signaling pathways.

Anti-inflammatory Signaling

Ophiopogonin D exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. By suppressing these pathways, it reduces the expression of pro-inflammatory cytokines and mediators.

Ophiopogonin_D_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK->Nucleus activates transcription factors Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates Ophiopogonin D Ophiopogonin D Ophiopogonin D->IKK Ophiopogonin D->MAPK

Caption: Ophiopogonin D inhibits inflammatory pathways.

Anticancer Signaling

In cancer cells, Ophiopogonin D has been shown to induce apoptosis and inhibit proliferation by modulating the p53 and c-Myc pathways. It can activate the tumor suppressor p53 and inhibit the oncoprotein c-Myc, leading to cell cycle arrest and apoptosis.

Ophiopogonin_D_Anticancer_Pathway Ophiopogonin D Ophiopogonin D p53 p53 Ophiopogonin D->p53 activates c-Myc c-Myc Ophiopogonin D->c-Myc inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation c-Myc->Proliferation

Caption: Ophiopogonin D's anticancer mechanism.

Quantitative Data Summary

The following table summarizes the available quantitative data for the bioactivity of Ophiopogonin D.

BioactivityAssayCell Line/ModelIC50 / Effective ConcentrationReference
Anti-inflammatory PMA-induced adhesion of HL-60 cells to ECV304 cellsHL-60, ECV3041.38 nmol/l
Anticancer Cell Viability (CCK8 Assay)HCT116p53+/+5-40 μM (dose-dependent)

No quantitative bioactivity data for this compound is currently available in the reviewed literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Ophiopogonin D for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure absorbance D->E F Analyze data E->F

Caption: Workflow for MTT cell viability assay.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound or Ophiopogonin D for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of Ophiopogonin D as a multi-target agent for inflammatory diseases, cancer, and cardiovascular disorders. However, a significant knowledge gap exists regarding the bioactivities of this compound. To fully understand the therapeutic potential of Ophiopogon japonicus and its constituent saponins, direct comparative studies of this compound and Ophiopogonin D are crucial. Future research should focus on isolating this compound and systematically evaluating its bioactivities across a range of in vitro and in vivo models. Such studies will not only elucidate the unique pharmacological profile of this compound but also provide a more comprehensive understanding of the structure-activity relationships of steroidal saponins from this important medicinal plant. This will ultimately pave the way for the development of novel therapeutic agents based on these natural products.

References

Ophiopojaponin C vs. Resveratrol: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of Ophiopojaponin C and resveratrol (B1683913), two natural compounds of significant interest in the fields of pharmacology and drug development. While resveratrol is a well-studied antioxidant, data on the specific antioxidant activity of isolated this compound is less abundant. This comparison draws upon available data for resveratrol and for extracts of Ophiopogon japonicus, the plant source of this compound, which is rich in structurally related and bioactive homoisoflavonoids.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of a given free radical in an in vitro assay. Lower IC50 values indicate stronger antioxidant activity. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Capacity of Resveratrol

AssayIC50 Value (µg/mL)Reference CompoundSource
DPPH15.54Vitamin C (6.35 µg/mL)[1]
ABTS2.86Vitamin C (5.18 µg/mL)[1]
DPPH~29.7 (0.131 mM)Trolox (0.008 mM)[2]
ABTS2Not specified[3]

Table 2: Antioxidant Capacity of Ophiopogon japonicus Extracts and a Key Homoisoflavonoid

SampleAssayAntioxidant CapacitySource
Chloroform/methanol extract of O. japonicusDPPH30.96 ± 0.26 µmol TE/g[4]
Chloroform/methanol extract of O. japonicusABTS45.54 ± 0.24 µmol TE/g[4]
Methylophiopogonanone BMultiple assaysHighest among tested homoisoflavonoids[4][5]

TE = Trolox Equivalents

Mechanism of Antioxidant Action

Both resveratrol and the homoisoflavonoids found in Ophiopogon japonicus exert their antioxidant effects through multiple mechanisms.

Resveratrol:

Resveratrol is a potent free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2] Beyond direct scavenging, resveratrol is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of Nrf2 activators like resveratrol leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound and Homoisoflavonoids:

The homoisoflavonoids from Ophiopogon japonicus, including this compound, are also effective antioxidants.[4][5] While specific studies on the signaling pathways of this compound are limited, related compounds like Methylophiopogonanone B have been shown to protect cells from oxidative stress-induced apoptosis.[8] It is plausible that, like other flavonoids and polyphenols, this compound acts as a free radical scavenger. Given the structural similarities and the known mechanisms of other flavonoids, it is also hypothesized that this compound may activate the Nrf2 signaling pathway, contributing to its antioxidant effects.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Antioxidant Antioxidant (Resveratrol / this compound) Antioxidant->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription DPPH_Workflow start Start: Prepare Reagents prep_dpph Prepare DPPH radical solution in a suitable solvent (e.g., methanol) start->prep_dpph prep_sample Prepare serial dilutions of This compound and Resveratrol start->prep_sample prep_control Prepare a positive control (e.g., Ascorbic Acid, Trolox) start->prep_control reaction Mix DPPH solution with sample or control solutions prep_dpph->reaction prep_sample->reaction prep_control->reaction incubation Incubate in the dark at room temperature reaction->incubation measurement Measure absorbance at a specific wavelength (e.g., 517 nm) incubation->measurement calculation Calculate percentage of radical scavenging activity measurement->calculation ic50 Determine IC50 value from a dose-response curve calculation->ic50 end End: Compare IC50 values ic50->end

References

Validation of Ophiopojaponin C's anticancer activity against known chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Ophiopojaponin C's Anticancer Efficacy: A Comparative Analysis Against Doxorubicin

A detailed guide for researchers and drug development professionals evaluating the potential of this compound as a novel anticancer agent. This document provides a comparative analysis of its performance against the established chemotherapeutic, Doxorubicin, supported by available experimental data.

This guide synthesizes findings on the anticancer activities of this compound and its close structural analog, Ophiopogonin D, offering a comparative perspective against the widely used chemotherapeutic drug, Doxorubicin. Due to the limited direct comparative studies, this analysis draws upon independent research on each compound to provide a comprehensive overview for researchers in oncology and pharmacology.

Comparative Efficacy: this compound Analogs vs. Doxorubicin

While direct quantitative comparisons are limited, available data on Ophiopogonin D, a closely related saponin, provide insights into its potential anticancer efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of potency, for Ophiopogonin D and Doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Ophiopogonin D and Doxorubicin on Breast Cancer Cell Lines

Cell LineCompoundIC50 (µM)Exposure TimeAssay
MCF-7 Ophiopogonin DNot explicitly stated, but significant viability decrease at 20-40 µM[1]24, 48, 72hMTT
Doxorubicin~1.0 - 8.3 µM48hSRB, MTT
MDA-MB-231 Ophiopogonin DInhibition of proliferation, migration, and invasion observed[2][3]--
Doxorubicin~1.0 µM48hMTT

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin on Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
A549 Lung>20 µM24hMTT
HepG2 Liver~12.2 - 14.7 µg/mL24h, 48hMTT
Huh7 Liver>20 µM24hMTT
AGS GastricNot explicitly found--

Mechanisms of Anticancer Action

Ophiopogonin D and Doxorubicin employ distinct mechanisms to induce cancer cell death, primarily through the induction of apoptosis and cell cycle arrest.

Ophiopogonin D: Inducing Apoptosis and G2/M Arrest

Studies on Ophiopogonin D in breast cancer cells (MCF-7) have demonstrated its ability to inhibit cell proliferation, trigger apoptosis, and cause cell cycle arrest at the G2/M phase[4][5][6]. The proposed mechanism involves the downregulation of Cyclin B1, a key regulator of the G2/M transition, and the activation of the caspase cascade, specifically caspase-8 and caspase-9, which are crucial initiators of the extrinsic and intrinsic apoptotic pathways, respectively[4][5][6].

Further research on human laryngocarcinoma cells indicates that Ophiopogonin D's effects may also be mediated through the upregulation of the p38-MAPK signaling pathway and downregulation of MMP-9[3][7]. In colorectal cancer cells, Ophiopogonin D has been shown to induce apoptosis by activating p53 and inhibiting c-Myc expression[8].

Doxorubicin: A Multifaceted Approach to Cancer Cell Killing

Doxorubicin, a well-established anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits topoisomerase II and prevents the religation of double-strand breaks, ultimately leading to DNA damage and apoptosis. This DNA damage response triggers cell cycle arrest, primarily at the G2/M phase. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing anticancer activity.

Signaling Pathways

Ophiopogonin_D_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway OphiopogoninD Ophiopogonin D Caspase8 Caspase-8 activation OphiopogoninD->Caspase8 Caspase9 Caspase-9 activation OphiopogoninD->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of Ophiopogonin D.

Ophiopogonin_D_Cell_Cycle_Arrest OphiopogoninD Ophiopogonin D CyclinB1 Cyclin B1 (Downregulation) OphiopogoninD->CyclinB1 G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest

Caption: Ophiopogonin D-induced G2/M cell cycle arrest pathway.

Experimental Workflow

Anticancer_Activity_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Culture Treatment Treatment with This compound / Doxorubicin CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot

Caption: General experimental workflow for in vitro anticancer activity assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark[4][5][9].

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C[7][8].

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature[7][8].

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, Caspase-8, Caspase-9, cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

This guide is intended for informational purposes for a research audience and does not constitute medical advice. The anticancer potential of this compound requires further rigorous investigation and clinical validation.

References

Comprehensive Analysis of Ophiopogonin C and Doxorubicin in Cancer Therapy: A Review of Current Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of current scientific literature reveals a notable absence of direct preclinical studies investigating the synergistic effects of Ophiopogonin C (OP-C) with doxorubicin (B1662922) (DOX) for cancer therapy. Research has instead focused on a related compound, Ophiopogonin D (OP-D), and extracts from Ophiopogon japonicus, which have shown promising, albeit distinct, interactions with doxorubicin. This guide synthesizes the available data on these related compounds to provide context for future research directions and to highlight the current knowledge gap regarding OP-C.

While data on the direct combination of Ophiopogonin C and doxorubicin is not available, studies on Ophiopogonin D and Ophiopogon japonicus polysaccharides in conjunction with doxorubicin offer insights into the potential therapeutic avenues of ophiopogonins.

Ophiopogonin D (OP-D) and Doxorubicin: Enhanced Anticancer Efficacy

Preclinical studies have demonstrated a combinatorial anti-cancer effect of Ophiopogonin D with doxorubicin in colorectal cancer cells. The combination has been shown to suppress cancer cell growth and induce apoptosis more effectively than either agent alone.

Quantitative Data Summary: Ophiopogonin D and Doxorubicin Combination

Cell LineTreatmentOutcomeKey Findings
HCT116p53+/+ (Colon Cancer)OP-D (20 or 40 µM) + Doxorubicin (0.3 µM)Increased suppression of cell growthThe combination of OP-D and doxorubicin resulted in a greater reduction in cell viability compared to individual treatments[1].
HCT116p53+/+ (Colon Cancer)OP-D + DoxorubicinEnhanced apoptosisThe combined treatment led to increased expression of apoptosis-related proteins[1].

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Culture: HCT116p53+/+ human colorectal carcinoma cells were cultured in appropriate media.

  • Treatment: Cells were treated with Ophiopogonin D (20 or 40 µM) and/or doxorubicin (0.3 µM) for 24 hours[1].

  • Cell Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to quantify the extent of cell growth inhibition.

  • Apoptosis Analysis: Apoptosis induction was evaluated by Western blotting to measure the expression levels of key apoptosis-related proteins[1].

Signaling Pathway: Ophiopogonin D and Doxorubicin Synergy

The synergistic effect of Ophiopogonin D and doxorubicin in colorectal cancer cells is linked to the regulation of the p53 and c-Myc pathways. OP-D has been shown to induce apoptosis by activating p53 and inhibiting the expression of c-Myc[1]. The combination treatment enhances these effects, leading to a more pronounced anti-tumor response.

cluster_0 Cancer Cell OPD Ophiopogonin D p53 p53 Activation OPD->p53 cMyc c-Myc Inhibition OPD->cMyc DOX Doxorubicin Apoptosis Apoptosis DOX->Apoptosis p53->Apoptosis CellGrowth Cell Growth Inhibition cMyc->CellGrowth Apoptosis->CellGrowth leads to

Caption: Signaling pathway of Ophiopogonin D in combination with Doxorubicin.

Ophiopogon japonicus Polysaccharide (OJP) and Doxorubicin: Cardioprotection

In contrast to the synergistic anticancer effects observed with OP-D, research on Ophiopogon japonicus polysaccharide (OJP) has focused on its protective role against doxorubicin-induced cardiotoxicity. Doxorubicin is known for its dose-limiting cardiotoxic side effects, and OJP has been shown to mitigate this damage.

Quantitative Data Summary: OJP and Doxorubicin Interaction

Cell LineTreatmentOutcomeKey Findings
AC16 (Human Cardiomyocyte)OJP (50-200 µg/ml) + DOX (0.5 µM)Reduced cell deathOJP pretreatment significantly inhibited doxorubicin-induced cell death in cardiomyocytes.
AC16 (Human Cardiomyocyte)OJP + DOXDecreased ferroptosisOJP attenuated doxorubicin-induced ferroptosis by reducing iron accumulation and lipid peroxidation.

Experimental Protocol: Cardioprotection Assay

  • Cell Culture: AC16 human cardiomyocyte cells were used to model the cardiac effects of doxorubicin.

  • Treatment: Cells were pre-treated with OJP (50–200 µg/ml) before exposure to doxorubicin (0.5 µM).

  • Cell Viability Assay: A CCK-8 assay was used to measure cell viability and the protective effect of OJP.

  • Ferroptosis Assessment: Ferroptosis was evaluated by measuring iron accumulation, lipid peroxidation (MDA levels), and the expression of ferroptosis-related markers like GPX4 and TFR1 using fluorescence probe assays and Western blotting.

Signaling Pathway: OJP Cardioprotection

OJP protects against doxorubicin-induced myocardial injury by activating the Nrf2/GPX4 signaling pathway. This activation helps to reduce oxidative stress and inhibit ferroptosis, a form of iron-dependent cell death implicated in doxorubicin-induced cardiotoxicity.

cluster_1 Cardiomyocyte DOX_cardio Doxorubicin Ferroptosis_cardio Ferroptosis DOX_cardio->Ferroptosis_cardio OJP Ophiopogon japonicus Polysaccharide Nrf2 Nrf2 Activation OJP->Nrf2 Cardiotoxicity Cardiotoxicity Ferroptosis_cardio->Cardiotoxicity GPX4 GPX4 Upregulation Nrf2->GPX4 GPX4->Ferroptosis_cardio inhibits

Caption: Protective pathway of OJP against Doxorubicin-induced cardiotoxicity.

Conclusion and Future Directions

The current body of research does not provide direct evidence for the synergistic effects of Ophiopogonin C with doxorubicin in cancer therapy. However, the promising findings for Ophiopogonin D in enhancing the anticancer activity of doxorubicin in colorectal cancer, and the cardioprotective effects of Ophiopogon japonicus polysaccharides, underscore the therapeutic potential of compounds derived from Ophiopogon japonicus.

Future research should aim to:

  • Investigate the direct interaction of Ophiopogonin C with doxorubicin in various cancer cell lines to determine if it exhibits synergistic, additive, or antagonistic effects.

  • Elucidate the molecular mechanisms underlying any observed synergy between Ophiopogonin C and doxorubicin, including its impact on cell cycle regulation, apoptosis, and drug resistance pathways.

  • Conduct in vivo studies to validate the efficacy and safety of a combination therapy involving Ophiopogonin C and doxorubicin in preclinical cancer models.

A deeper understanding of the specific interactions of Ophiopogonin C with conventional chemotherapeutic agents like doxorubicin is crucial for the development of novel and more effective combination cancer therapies.

References

Ophiopojaponin C: A Comparative Analysis of its Anti-Cancer Effects in Diverse Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive cross-validation of the anti-cancer effects of Ophiopojaponin C and its closely related saponins, Ophiopogonin B and Ophiopogonin D, across multiple cancer cell line models. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The data presented herein is compiled from multiple peer-reviewed studies to offer an objective comparison of their performance, supported by detailed experimental data and methodologies.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, Ophiopogonin B, and Ophiopogonin D in various cancer cell lines, demonstrating their cytotoxic potential.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MG-63Osteosarcoma19.76
SNU387Hepatocellular Carcinoma15.51
Ophiopogonin B A549Non-small Cell Lung Cancer14.22 ± 1.94[1]
NCI-H1299Non-small Cell Lung Cancer12.14 ± 2.01[1]
NCI-H460Non-small Cell Lung Cancer16.11 ± 1.83[1]
C666-1Nasopharyngeal CarcinomaNot explicitly stated, but dose-dependent inhibition observed.[2]
HK1Nasopharyngeal CarcinomaNot explicitly stated, but dose-dependent inhibition observed.[2]
Ophiopogonin D HCT116 p53+/+Colorectal Cancer~20-40 (significant viability inhibition)
HCT116 p53-/-Colorectal CancerNo significant inhibition
PC3Prostate Cancer>50
MCF-7Breast CancerDose-dependent decrease in viable cells observed.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The following table presents quantitative data on the induction of apoptosis by Ophiopogonin B and Ophiopogonin D in different cell lines.

CompoundCell LineCancer TypeTreatmentApoptotic Cell PercentageCitation
Ophiopogonin B C666-1Nasopharyngeal CarcinomaVaries (dose-dependent)Dose-dependent increase in apoptosis observed.
HK1Nasopharyngeal CarcinomaVaries (dose-dependent)Dose-dependent increase in apoptosis observed.
Ophiopogonin D HCT116 p53+/+Colorectal Cancer40 µMSignificant induction of p53-dependent apoptosis.
PC3Prostate Cancer2.5 µM and 5.0 µMDose-dependent increase in Annexin V-positive cells.
TW04Nasopharyngeal Carcinoma5 µM17%
7.5 µM36%

Modulation of Signaling Pathways

Ophiopogonin B and D have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Ophiopogonin B and the Hippo Signaling Pathway

Ophiopogonin B has been demonstrated to activate the Hippo signaling pathway in nasopharyngeal carcinoma cells. This pathway plays a crucial role in controlling organ size and suppressing tumor growth. Activation of the Hippo pathway by Ophiopogonin B leads to the phosphorylation of YAP (Yes-associated protein) and a subsequent decrease in its nuclear localization and transcriptional activity.

Hippo_Pathway Ophiopogonin_B Ophiopogonin B MST1_LATS1 MST1/LATS1 Ophiopogonin_B->MST1_LATS1 YAP YAP MST1_LATS1->YAP Phosphorylates p_YAP p-YAP (Inactive) TEAD TEAD YAP->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes Nucleus Nucleus

Figure 1: Ophiopogonin B activates the Hippo signaling pathway.

Ophiopogonin D and the p53/c-Myc Signaling Pathway

In colorectal cancer cells, Ophiopogonin D has been shown to induce apoptosis through the activation of the tumor suppressor p53 and the subsequent inhibition of the oncoprotein c-Myc. This action is dependent on the presence of wild-type p53.

p53_cMyc_Pathway Ophiopogonin_D Ophiopogonin D RPL5_RPL11 RPL5/RPL11 Ophiopogonin_D->RPL5_RPL11 Induces CNOT2 CNOT2 Ophiopogonin_D->CNOT2 Modulates MDM2 MDM2 RPL5_RPL11->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes c_Myc c-Myc CNOT2->c_Myc Inhibits Proliferation Cell Proliferation c_Myc->Proliferation Promotes

Figure 2: Ophiopogonin D modulates the p53 and c-Myc pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Ophiopogonin compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the Ophiopogonin compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of this compound's effects in multiple cell line models.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Seeding (Multiple Models) Compound_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Compound_Treatment->Apoptosis_Assay Mechanism_Assay Mechanistic Studies (e.g., Western Blot) Compound_Treatment->Mechanism_Assay Data_Quantification Data Quantification (IC50, % Apoptosis, Protein Levels) Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Pathway_Analysis Signaling Pathway Analysis Mechanism_Assay->Pathway_Analysis Comparative_Analysis Comparative Analysis Across Cell Lines Data_Quantification->Comparative_Analysis Pathway_Analysis->Comparative_Analysis Conclusion Conclusion on Efficacy & Mechanism of Action Comparative_Analysis->Conclusion

Figure 3: General experimental workflow for cross-validation.

Conclusion

The available data indicates that this compound exhibits cytotoxic effects against osteosarcoma and hepatocellular carcinoma cell lines. The more extensively studied related compounds, Ophiopogonin B and Ophiopogonin D, demonstrate significant anti-proliferative and pro-apoptotic activities across a broader range of cancer cell lines, including non-small cell lung cancer, nasopharyngeal carcinoma, and colorectal cancer. Their mechanisms of action involve the modulation of critical signaling pathways such as the Hippo and p53/c-Myc pathways. Further research is warranted to fully elucidate the anti-cancer potential and mechanisms of this compound and to draw more direct comparisons with its better-characterized analogues. This guide provides a foundational framework for such future investigations.

References

Comparative Pharmacology of Ophiopojaponin C and Its Glycoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Ophiopojaponin C and its related glycoside derivatives, focusing on their anti-inflammatory and cytotoxic effects. The information is supported by experimental data and detailed methodologies to aid in future research and development.

Executive Summary

This compound, a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus, and its glycoside derivatives, such as Ophiopogonin D, have demonstrated significant potential in pharmacology, particularly in the realms of cancer and inflammation. While direct comparative studies are limited, available data indicates that both this compound and its derivatives possess cytotoxic activity against various cancer cell lines and exhibit anti-inflammatory properties through the modulation of key signaling pathways. This guide synthesizes the current understanding of their comparative pharmacology, presents available quantitative data, and provides detailed experimental protocols for further investigation.

Comparative Quantitative Data

To facilitate a clear comparison of the bioactivities of this compound and its derivatives, the following tables summarize the available quantitative data from various studies.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Reference
This compoundMG-63 (Human osteosarcoma)19.76[1]
This compoundSNU387 (Human hepatocellular carcinoma)15.51[1]
Ophiopogonin DHuman laryngocarcinoma cells-Induces apoptosis and decreases cell growth
Ophiopogonin DColorectal cancer cells-Induces apoptosis

Note: A direct IC50 value for Ophiopogonin D against specific cell lines was not available in the reviewed literature, though its pro-apoptotic activity is documented. Further research is needed for a direct quantitative comparison.

Table 2: Comparative Anti-inflammatory Activity
CompoundModelKey FindingsReference
This compoundRadiation-induced pulmonary fibrosis in miceSignificantly lower inflammation score compared to untreated irradiated mice.[2]
Ophiopogonin DColitis mouse modelAmeliorates colitis by inhibiting the epithelial NF-κB signaling pathway.[3][4]
Ophiopogonin DLPS-induced inflammation in mouse pulmonary epithelial cellsSignificantly ameliorates inflammation by inhibiting the AMPK/NF-κB signaling pathway.[3][4]
Ophiopogonin DStreptozotocin-induced diabetic nephropathy in ratsAmeliorates renal function by inhibiting the inflammatory response.[3][4]

Signaling Pathways

The pharmacological effects of this compound and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

This compound

Research suggests that this compound exerts its anti-inflammatory effects in radiation-induced pulmonary fibrosis by modulating the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and by reducing the levels of pro-inflammatory cytokines like TGF-β1.[2]

Ophiopogonin D

Ophiopogonin D has been shown to modulate several key inflammatory and cell survival pathways.

Ophiopogonin_D_Signaling cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways LPS LPS NFkB NF-κB LPS->NFkB PM25 PM2.5 AMPK AMPK PM25->AMPK Colitis Colitis Colitis->NFkB AMPK->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes OphiopogoninD Ophiopogonin D OphiopogoninD->AMPK OphiopogoninD->NFkB inhibits p38_MAPK p-p38 MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Caspase8 Caspase-8 Caspase8->Apoptosis Caspase9 Caspase-9 Caspase9->Apoptosis OphiopogoninD_cancer Ophiopogonin D OphiopogoninD_cancer->p38_MAPK OphiopogoninD_cancer->Caspase8 OphiopogoninD_cancer->Caspase9

Signaling pathways modulated by Ophiopogonin D.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Workflow:

Experimental workflow for the MTT assay.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MG-63, SNU387)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assessment: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol is used to evaluate the anti-inflammatory activity of this compound and its derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow:

Experimental workflow for the Nitric Oxide assay.

Materials:

  • 96-well plates

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and its derivatives

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its glycoside derivatives are promising candidates for further investigation as anti-cancer and anti-inflammatory agents. However, to fully understand their therapeutic potential, direct comparative studies are essential. Future research should focus on:

  • Head-to-head comparisons: Conducting studies that directly compare the cytotoxicity and anti-inflammatory activity of this compound with its various glycoside derivatives using standardized assays and a broad range of cell lines.

  • Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of this compound to identify the key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

  • In-depth mechanistic studies: Further elucidating the signaling pathways modulated by these compounds to better understand their mechanisms of action and to identify potential biomarkers for their activity.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer and inflammatory diseases.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives for the benefit of human health.

References

Safety Operating Guide

Personal protective equipment for handling Ophiopojaponin C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ophiopojaponin C

Personal Protective Equipment (PPE) for Handling this compound

Given the unknown nature of this compound's hazards, a comprehensive approach to personal protective equipment is mandatory.[1] The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Receiving and Unpacking - Nitrile gloves- Safety glasses with side shields- Lab coatTo protect against accidental exposure from a damaged container during transit.
Weighing of Powder - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant lab coat or gown- NIOSH-approved respirator with a particulate filter (N95 or higher)To prevent inhalation of fine particles and to protect the eyes and face from accidental dispersal of the powder.[1][2] All weighing of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood.
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Chemical-resistant lab coat or gownTo protect against skin and eye contact with the dissolved compound. Work should be performed in a chemical fume hood.
Use in Experiments (e.g., cell culture) - Nitrile gloves- Safety glasses- Lab coatStandard laboratory practice to prevent contamination of the experiment and protect the researcher from splashes.
Spill Cleanup - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant disposable coveralls- NIOSH-approved respirator with appropriate cartridgesTo provide maximum protection during the handling of a concentrated spill of the unknown compound.
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coatTo protect against splashes and contamination when handling sealed hazardous waste containers.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

Receiving and Inspection
  • Upon receipt, inspect the package for any signs of damage.

  • Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the shipping container.

  • Verify that the primary container is sealed and properly labeled.

Storage
  • Store this compound in a clearly labeled, sealed container.

  • Keep it in a designated, well-ventilated, and secure area, away from incompatible materials.

  • If refrigeration is required, store it in a refrigerator clearly marked "Chemicals Only – No Food".[3]

Weighing and Solution Preparation
  • All handling of powdered this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name, concentration, date, and your initials.

Experimental Use
  • When using this compound in experiments, always wear the appropriate PPE as outlined in the table above.

  • Avoid working alone when handling hazardous or unknown chemicals.

  • Be aware of the location and proper use of safety equipment, such as eyewash stations and safety showers.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal can pose a significant risk to human health and the environment.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemical-resistant hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.

Labeling
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Include the date when the waste was first added to the container.

Storage of Waste
  • Store hazardous waste containers in a designated and secure satellite accumulation area.

  • Use secondary containment to prevent spills.

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with all available information about the compound.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps for safely handling a chemical of unknown toxicity like this compound.

SafeHandlingWorkflow start Start: Receive this compound ppe_check1 Don PPE: Gloves, Lab Coat, Safety Glasses start->ppe_check1 unpack Inspect and Unpack in Ventilated Area ppe_check1->unpack store Store in Labeled, Secure Location unpack->store prep_start Prepare for Handling (Weighing/Dissolving) store->prep_start fume_hood Work in Certified Chemical Fume Hood prep_start->fume_hood ppe_check2 Upgrade PPE: Double Gloves, Goggles, Face Shield, Respirator fume_hood->ppe_check2 weigh_dissolve Weigh Powder and Prepare Solution ppe_check2->weigh_dissolve experiment Use in Experiment weigh_dissolve->experiment ppe_check3 Maintain Appropriate PPE experiment->ppe_check3 disposal_start Waste Disposal ppe_check3->disposal_start segregate Segregate Solid and Liquid Waste disposal_start->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Secondary Containment label_waste->store_waste ehs_contact Contact EHS for Disposal store_waste->ehs_contact end End of Process ehs_contact->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。